molecular formula C15H14O B1505915 3-(2,3-DIMETHYLPHENYL)BENZALDEHYDE CAS No. 885964-91-0

3-(2,3-DIMETHYLPHENYL)BENZALDEHYDE

Cat. No.: B1505915
CAS No.: 885964-91-0
M. Wt: 210.27 g/mol
InChI Key: FQDGVGAPOMGLEK-UHFFFAOYSA-N
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Description

3-(2,3-DIMETHYLPHENYL)BENZALDEHYDE is a useful research compound. Its molecular formula is C15H14O and its molecular weight is 210.27 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,3-dimethylphenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c1-11-5-3-8-15(12(11)2)14-7-4-6-13(9-14)10-16/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQDGVGAPOMGLEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC=CC(=C2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70698690
Record name 2',3'-Dimethyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885964-91-0
Record name 2',3'-Dimethyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Substituted Biaryl Aldehyde Derivatives: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-substituted biaryl aldehyde scaffold represents a "privileged structure" in modern drug discovery, serving two distinct but critical roles: as a versatile linchpin intermediate for late-stage diversification and as a reversible covalent warhead in targeted protein modulation. Unlike their 4-substituted (para) counterparts, which often suffer from poor solubility due to planar stacking, 3-substituted (meta) biaryls introduce a vector "kink" that enhances solubility and allows access to globular binding pockets.

This guide provides a rigorous technical analysis of the synthesis, purification, and medicinal application of these derivatives, moving beyond basic textbook definitions to address the specific challenges of regioselectivity, metabolic stability (Aldehyde Oxidase liability), and reversible covalent binding kinetics.

Structural Significance & Pharmacophore Analysis[1]

The "Meta-Kink" Effect

In medicinal chemistry, the topology of a scaffold dictates its physicochemical properties.

  • Para-Biaryls (Linear): Tend to adopt planar conformations that encourage

    
     stacking, leading to high crystallinity and poor aqueous solubility.
    
  • Meta-Biaryls (3-Substituted): The

    
     bond angle introduces non-planarity. This "kink" disrupts crystal packing, significantly improving solubility—a critical parameter for oral bioavailability (Lipinski’s Rule of 5). Furthermore, this vector orientation allows substituents to probe distinct sub-pockets that are inaccessible to linear scaffolds.
    
The Dual Role of the Aldehyde

The aldehyde functionality at the 3-position serves two strategic purposes:

RoleMechanismKey Application
Synthetic Linchpin High electrophilicity allows rapid conversion to amines, nitriles, or heterocycles.Library generation, Fragment-Based Drug Discovery (FBDD).
Pharmacophoric Warhead Forms a reversible Schiff base (imine) with nucleophilic lysine or N-terminal valine residues.[1]Voxelotor (GBT440) for Sickle Cell Disease; Covalent Kinase Inhibitors.[2]

Synthetic Architectures: The Suzuki-Miyaura Protocol

The most robust route to 3-substituted biaryl aldehydes is the Suzuki-Miyaura cross-coupling of 3-formylphenylboronic acid with aryl halides. While seemingly standard, the presence of the aldehyde presents specific challenges: it is susceptible to oxidation (to carboxylic acid) and can participate in side reactions (Cannizzaro) under strongly basic conditions.

Catalyst & Ligand Selection
  • Catalyst:

    
     is preferred over 
    
    
    
    . The bidentate dppf ligand creates a large bite angle, enhancing the rate of reductive elimination and stabilizing the Pd(0) species against aggregation.
  • Base: Weaker bases like

    
     or 
    
    
    
    are superior to strong hydroxides (
    
    
    ), which can trigger aldol condensations or Cannizzaro disproportionation of the aldehyde product.
Visualization: Synthesis Decision Tree

The following diagram outlines the logical workflow for synthesizing these scaffolds, accounting for substrate sensitivity.

SynthesisWorkflow Start Target: 3-Substituted Biaryl Aldehyde HalideCheck Substrate Analysis: Is the Aryl Halide Base-Sensitive? Start->HalideCheck Standard Standard Suzuki: Pd(dppf)Cl2, Na2CO3 Dioxane/H2O, 80°C HalideCheck->Standard No (Robust) Sensitive Mild Suzuki: Pd(OAc)2, S-Phos K3PO4, Toluene, 100°C HalideCheck->Sensitive Yes (Base Sensitive) Protected Protected Route: Use 3-Formylphenylboronic acid acetal Deprotect (HCl) post-coupling HalideCheck->Protected High (Aldehyde Unstable) Purification Purification: Bisulfite Adduct Formation Standard->Purification Sensitive->Purification Protected->Purification

Figure 1: Decision tree for the synthesis of 3-substituted biaryl aldehydes, selecting conditions based on substrate stability.

Purification Strategy: The Bisulfite Adduct Method[4][5][6]

Chromatography of aldehydes can be difficult due to "streaking" on silica gel caused by their polarity and potential for oxidation. A self-validating purification method utilizes the formation of water-soluble bisulfite adducts.

Mechanism of Action

The aldehyde reacts reversibly with sodium bisulfite (


) to form a hydroxy-sulfonate salt. This salt is soluble in water, while impurities (unreacted aryl halides, phosphine oxides) remain in the organic layer.

Protocol Validation:

  • Formation: Shake crude organic mixture with saturated aqueous

    
    .
    
  • Separation: Discard organic layer (impurities).

  • Regeneration: Treat aqueous layer with mild base (

    
    ) or acid to reverse the equilibrium, releasing pure aldehyde.
    

Medicinal Chemistry Applications

Late-Stage Diversification

The 3-biaryl aldehyde is a branching point. The following diagram illustrates the divergent synthesis pathways available from this single intermediate.

Derivatization Aldehyde 3-Biaryl Aldehyde (Scaffold) Amine Benzylic Amines (Reductive Amination) Aldehyde->Amine R-NH2, NaBH(OAc)3 Alcohol Benzylic Alcohols (Reduction) Aldehyde->Alcohol NaBH4 Heterocycle Imidazoles/Oxazoles (Cyclization) Aldehyde->Heterocycle TosMIC or Glyoxal Warhead Schiff Base Drug (Reversible Covalent) Aldehyde->Warhead Protein Lys/Val-NH2

Figure 2: Divergent synthesis pathways transforming the aldehyde linchpin into diverse pharmacological classes.

Case Study: Voxelotor (GBT440)

Voxelotor exemplifies the use of a biaryl aldehyde as a reversible covalent inhibitor .

  • Target: Hemoglobin S (HbS).

  • Mechanism: The aldehyde group forms a reversible Schiff base (imine) with the N-terminal valine of the Hb

    
    -chain.[1] This stabilizes the oxygenated state of Hb, preventing polymerization (sickling).
    
  • Why Reversible? Irreversible binding would permanently disable the hemoglobin. The equilibrium (

    
    ) allows the drug to modulate affinity without toxicity [1].
    
The Metabolic Liability: Aldehyde Oxidase (AO)

A critical failure mode in developing aldehyde-containing drugs is metabolism by Aldehyde Oxidase (AO) .[3][4] Unlike CYP450s, AO is a cytosolic enzyme that oxidizes aldehydes to carboxylic acids and aza-heterocycles to lactams.

  • Risk: Rapid clearance (

    
    ) and short half-life.
    
  • Mitigation: Steric hindrance near the aldehyde (e.g., ortho-substitution) can reduce AO affinity [2].

Experimental Protocols

Protocol A: Suzuki Coupling for 3-Biaryl Aldehydes

This protocol is optimized for 1.0 mmol scale.

  • Setup: In a 20 mL microwave vial or pressure tube, combine:

    • Aryl Bromide (1.0 equiv)

    • 3-Formylphenylboronic acid (1.2 equiv)

    • 
       (0.05 equiv, 5 mol%)
      
    • Potassium Carbonate (

      
      ) (2.0 equiv)
      
  • Solvent: Add 1,4-Dioxane:Water (4:1 ratio, 5 mL total). Note: Degas solvent with

    
     for 10 mins prior to addition.
    
  • Reaction: Seal and heat at 80°C for 4-12 hours. Monitor by TLC (Visualize with 2,4-DNP stain—aldehydes turn orange/red).

  • Workup (Bisulfite Method):

    • Dilute with EtOAc (20 mL).

    • Add saturated aqueous

      
       (20 mL). Shake vigorously for 5 minutes.
      
    • Separate layers.[5][6] Keep the Aqueous Layer.

    • Wash aqueous layer with EtOAc (

      
      ) to remove non-aldehyde impurities.
      
    • Basify aqueous layer to pH ~9-10 using solid

      
       or 
      
      
      
      .
    • Extract the liberated aldehyde into EtOAc (

      
      ).
      
    • Dry (

      
      ) and concentrate.
      
Protocol B: Reductive Amination (Derivatization)
  • Dissolve 3-biaryl aldehyde (1.0 equiv) and Amine (1.1 equiv) in DCE (Dichloroethane).

  • Add Sodium Triacetoxyborohydride (

    
    , 1.5 equiv).
    
  • Stir at RT for 2-4 hours. Note: STAB is milder than Cyanoborohydride and avoids toxic cyanide byproducts.

References

  • Voxelotor: A First-in-Class, Reversible Covalent Aldehyde Drug. Drug Hunter.[7] Available at: [Link]

  • Aldehyde oxidase and its importance in novel drug discovery. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs. Available at: [Link]

Sources

Targeting the Transient: Engineering Novel Biaryl Benzaldehyde Scaffolds for Reversible Covalent Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pharmaceutical industry has historically viewed aldehyde moieties as "structural alerts" due to potential metabolic instability and non-specific toxicity. However, the FDA approval of Voxelotor (GBT440) has catalyzed a renaissance in aldehyde-based medicinal chemistry. This guide dissects the biaryl benzaldehyde scaffold —a privileged structure that combines the geometric versatility of biaryl systems with the tunable reactivity of an aromatic aldehyde.

By leveraging reversible covalent chemistry , these scaffolds offer a "Goldilocks" binding modality: strong enough to achieve high potency (via covalent bond formation) yet transient enough to mitigate off-target immunogenicity (via reversibility). This whitepaper provides a blueprint for designing, synthesizing, and validating these scaffolds, moving beyond theoretical potential to actionable bench protocols.

Structural Anatomy & Rational Design

The "Address and Message" Concept

In rational drug design, the biaryl benzaldehyde scaffold functions through a bipartite mechanism:

  • The Biaryl Core (The Address): Provides the geometric framework to navigate the protein binding pocket. The dihedral angle between aryl rings allows for induced fit, positioning the molecule with high specificity.

  • The Aldehyde Warhead (The Message): A soft electrophile that reacts with nucleophilic residues (specifically Lysine

    
    -amines  or N-terminal 
    
    
    
    -amines
    ) to form a Schiff base (imine).
The Critical Role of the Ortho-Hydroxyl Group

A key insight from Voxelotor's development is the necessity of an ortho-hydroxyl group relative to the aldehyde.

  • Mechanism: The hydroxyl group functions as a hydrogen bond donor to the imine nitrogen formed upon reaction with the protein.

  • Thermodynamic Consequence: This intramolecular hydrogen bond (IMHB) significantly stabilizes the Schiff base adduct, shifting the equilibrium toward the bound state (

    
     increases) while maintaining reversibility.
    
  • Metabolic Shielding: The IMHB also reduces the electrophilicity of the aldehyde toward non-specific glutathione conjugation, improving the safety profile.

Design Decision Matrix

Before synthesis, apply this logic flow to validate your scaffold design:

DesignMatrix Start Target Analysis Nucleophile Is there a targetable Lysine or N-term Amine? Start->Nucleophile Pocket Is the nucleophile within 3-5 Å of a hydrophobic pocket? Nucleophile->Pocket Yes Stop Select Different Modality (Non-covalent / Michael Acceptor) Nucleophile->Stop No Scaffold Select Biaryl Core (Phenyl-Phenyl, Pyridine-Phenyl) Pocket->Scaffold Yes Pocket->Stop No Warhead Append Aldehyde Warhead Scaffold->Warhead Stability Add Ortho-Hydroxyl Group (Stabilizing H-Bond) Warhead->Stability Final Proceed to Synthesis Stability->Final

Figure 1: Decision matrix for initiating a biaryl benzaldehyde program. Note the critical checkpoint for nucleophile proximity.

Case Study: Hemoglobin Modulation (Sickle Cell Disease)

Voxelotor exemplifies the successful application of this scaffold.[1][2][3] In Sickle Cell Disease (SCD), deoxygenated Hemoglobin S (HbS) polymerizes, causing red blood cell sickling.[4]

  • Target: N-terminal valine of the HbS

    
    -chain.
    
  • Mechanism: Voxelotor forms a reversible Schiff base with the valine nitrogen. This locks HbS in the high-affinity oxygenated state (R-state), preventing polymerization.

  • Selectivity: The biaryl tail binds in a specific hydrophobic pocket between the

    
    -subunits, ensuring the aldehyde only reacts with the specific N-terminal valine, not random surface lysines.
    

Synthetic Methodologies

The synthesis of biaryl benzaldehydes is dominated by Palladium-catalyzed cross-coupling. The Suzuki-Miyaura coupling is the gold standard due to its tolerance of the aldehyde functional group.

Protocol: Suzuki-Miyaura Cross-Coupling

Objective: Synthesize a 2-hydroxy-biaryl-benzaldehyde derivative. Scale: 1.0 mmol.

Reagents:
  • Aryl Halide: 1.0 equiv (e.g., 5-bromo-2-hydroxybenzaldehyde)

  • Boronic Acid: 1.2 equiv (e.g., Phenylboronic acid derivative)

  • Catalyst: Pd(dppf)Cl

    
    ·DCM (3 mol%) - Chosen for robustness against oxidation.
    
  • Base: K

    
    CO
    
    
    
    (2.0 M aqueous solution, 3.0 equiv)
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow:
  • Setup: In a 20 mL microwave vial or round-bottom flask, combine the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and Pd catalyst (0.03 mmol).

  • Inert Atmosphere: Seal the vessel and purge with Argon for 5 minutes. Explanation: Oxygen poisons the Pd(0) species, leading to homocoupling byproducts.

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and aqueous K

    
    CO
    
    
    
    (1.5 mL).
  • Reaction: Heat to 90°C for 4–12 hours. Monitor by TLC (eluent: 20% EtOAc/Hexanes) or LC-MS.

    • Self-Validation: The aldehyde peak (~10.0 ppm) in

      
      H NMR must remain intact. If reduction to alcohol occurs, check solvent purity (avoid NaBH
      
      
      
      contamination).
  • Workup: Cool to RT. Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine (10 mL). Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash column chromatography on silica gel.

Synthetic Pathway Visualization

Synthesis SM1 Aryl Bromide (with Aldehyde) Cat Pd(dppf)Cl2 K2CO3, 90°C SM1->Cat SM2 Aryl Boronic Acid SM2->Cat Inter Pd(II) Complex Cat->Inter Transmetallation Prod Biaryl Benzaldehyde Inter->Prod Reductive Elimination

Figure 2: Simplified Suzuki-Miyaura pathway for biaryl benzaldehyde construction.

Experimental Validation: Schiff Base Kinetics

Trustworthiness in this field requires proving that your molecule forms a reversible bond.

Assay: UV-Vis Time-Course Spectrometry

Principle: The formation of a Schiff base results in a bathochromic shift (red shift) compared to the free aldehyde due to extended conjugation.

Protocol:

  • Preparation: Prepare a 100

    
    M solution of the biaryl benzaldehyde in PBS (pH 7.4) containing 1% DMSO.
    
  • Nucleophile Addition: Add a 10-fold excess (1 mM) of a model amine (e.g., Valine methyl ester or a Lysine-containing peptide).

  • Measurement: Immediately monitor absorbance spectra (250–500 nm) every 60 seconds for 1 hour at 37°C.

  • Data Analysis:

    • 
      :  Plot the change in absorbance at 
      
      
      
      (imine) vs. time. Fit to a pseudo-first-order exponential equation.
    • Reversibility Check: After equilibrium (plateau), dilute the sample 100-fold. If reversible, the spectrum should revert toward the free aldehyde profile over time.

Quantitative Data Summary (Example)

Table 1: Comparative Kinetics of Benzaldehyde Scaffolds

Scaffold TypeSubstituent (Ortho)

(M

)

(Formation)
Stability Note
Phenyl-BenzaldehydeH15012 minHydrolyzes rapidly (Low occupancy)
Biaryl-BenzaldehydeH45010 minModerate stability via hydrophobic packing
Biaryl-Benzaldehyde OH (Salicylaldehyde) 2,500 5 min High stability (H-bond lock)

Mechanism of Action: The Molecular Handshake

Understanding the precise interaction is vital for optimization.

Mechanism Protein Protein Target (R-NH2) Intermediate Carbinolamine Intermediate Protein->Intermediate + Drug Drug Biaryl Benzaldehyde (Ar-CHO) Drug->Intermediate Complex Schiff Base Complex (Ar-CH=N-R) Intermediate->Complex - H2O (Fast) Complex->Intermediate + H2O (Slow Hydrolysis) Note Ortho-OH stabilizes this state via intramolecular H-bond Note->Complex

Figure 3: Reversible covalent binding mechanism. The equilibrium is driven by water elimination and stabilized by the ortho-hydroxyl group.

References

  • Voxelotor (GBT440) for Sickle Cell Disease

    • Source: ACS Medicinal Chemistry Letters[5]

    • Title: Discovery of GBT440, an Orally Bioavailable R-St
    • URL:[Link]

  • Reversible Covalent Inhibitors Review

    • Source: Journal of Medicinal Chemistry
    • Title: Targeted Covalent Inhibitors: All-Eyes on the Electrophile
    • URL:[Link]

  • Suzuki Coupling Protocol

    • Source: N
    • Title: The Suzuki–Miyaura Cross-Coupling Reaction[6][7]

    • URL:[Link]

  • Aldehydes in Drug Discovery

    • Source: Journal of Medicinal Chemistry
    • Title: Aromatic Aldehydes as Reversible Covalent Inhibitors[8]

    • URL:[Link]

  • Voxelotor Mechanism of Action

    • Source: Blood (ASH Public
    • Title: Voxelotor (GBT440)
    • URL:[Link][9]

Sources

2,3-dimethylphenyl substituted aromatic aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2,3-Dimethylphenyl Substituted Aromatic Aldehydes: Synthesis, Characterization, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Abstract

The 2,3-dimethylphenyl structural motif is a cornerstone in modern medicinal chemistry, offering a unique combination of steric and electronic properties that are highly valuable in the design of novel therapeutics. When coupled with a reactive aldehyde functionality, these molecules transform into powerful intermediates for constructing complex, biologically active compounds. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of . We will delve into robust synthetic methodologies, critical characterization techniques, and pivotal applications, with a special focus on their role as key building blocks and bioisosteric scaffolds in drug discovery.

The Strategic Importance of the 2,3-Dimethylphenyl Moiety

In the intricate process of drug design, the specific arrangement of atoms and functional groups on an aromatic ring can profoundly influence a molecule's pharmacological profile. The 2,3-dimethylphenyl group is not merely a passive scaffold; its distinct features are often exploited to achieve specific design objectives:

  • Conformational Restriction: The presence of an ortho-methyl group introduces significant steric hindrance. This can lock the phenyl ring into a preferred orientation relative to the rest of the molecule. Such conformational rigidity can be crucial for enhancing binding affinity and selectivity for a specific biological target by minimizing the entropic penalty upon binding.

  • Metabolic Shielding: The methyl groups can sterically block adjacent positions on the aromatic ring that might otherwise be susceptible to metabolic oxidation by cytochrome P450 enzymes. This "metabolic shielding" can increase the compound's half-life and improve its overall pharmacokinetic profile.

  • Modulation of Physicochemical Properties: The addition of two methyl groups increases the lipophilicity (LogP) of the molecule. This property is critical for tuning a drug candidate's ability to cross cell membranes and reach its site of action.

  • Bioisosteric Replacement: The 2,3-disubstituted pattern can serve as a bioisostere for other chemical groups, allowing chemists to fine-tune a lead compound's properties to overcome challenges like toxicity or poor bioavailability while retaining desired activity.[1][2] A bioisostere is a molecule or group that results from exchanging an atom or group of atoms with another, leading to a new molecule with similar biological properties to the parent compound.[1]

The aldehyde group, in turn, is a versatile chemical handle. Its reactivity allows for a vast array of subsequent chemical transformations, making these compounds ideal starting points for building libraries of diverse molecules for biological screening.[3][4]

Synthetic Pathways and Methodologies

The efficient synthesis of is paramount for their use in research and development. Several reliable methods have been established, each with its own advantages depending on the desired final structure and available starting materials.

Grignard-Based Formylation of 2,3-Dimethylhalobenzene

One of the most direct and fundamental methods for producing 2,3-dimethylbenzaldehyde involves the use of a Grignard reagent. This classic organometallic reaction provides a robust route to the core aldehyde structure.[5]

The causality behind this protocol is straightforward: 2,3-dimethylbromobenzene is converted into a highly nucleophilic Grignard reagent by reaction with magnesium metal. This organometallic species then attacks the electrophilic carbonyl carbon of N,N-dimethylformamide (DMF), which serves as the formyl group source. A subsequent acidic workup hydrolyzes the intermediate to yield the final aldehyde.[5]

  • Grignard Reagent Formation: Under a nitrogen atmosphere, add magnesium turnings (1.0-1.1 molar equivalents) to a flask containing anhydrous tetrahydrofuran (THF).

  • Slowly add 2,3-dimethylbromobenzene (1.0 molar equivalent) to initiate the reaction. The mixture is then refluxed for 1-5 hours to ensure complete formation of the 2,3-dimethylphenylmagnesium bromide Grignard reagent.

  • Formylation: Cool the reaction mixture to 0-30°C. A solution of N,N-dimethylformamide (DMF) (1.0-2.0 molar equivalents) in THF is added dropwise.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-5 hours.

  • Hydrolysis and Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (1.0-10.0 molar equivalents) and stir for 1 hour.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is then purified via silica gel column chromatography to yield pure 2,3-dimethylbenzaldehyde.

G cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Formylation cluster_2 Step 3: Hydrolysis 2,3-Dimethylbromobenzene 2,3-Dimethylbromobenzene Grignard Reagent Grignard Reagent 2,3-Dimethylbromobenzene->Grignard Reagent  + Mg, THF  Reflux Intermediate Intermediate Grignard Reagent->Intermediate  + DMF, THF  0-30°C 2,3-Dimethylbenzaldehyde 2,3-Dimethylbenzaldehyde Intermediate->2,3-Dimethylbenzaldehyde  + Sat. NH4Cl(aq)

Grignard-based synthesis of 2,3-dimethylbenzaldehyde.

Synthesis via Bromomethylation and Alkylation

For more complex aldehydes, such as those with an extended alkyl chain, a multi-step approach involving bromomethylation followed by alkylation is effective. This method was used to prepare derivatives like 2,2-dimethyl-3-(2,5-dimethylphenyl)propanal and can be adapted for the 2,3-isomer.[6][7]

The rationale here is to first install a reactive bromomethyl group onto the aromatic ring. This electrophilic handle is then used in a subsequent nucleophilic substitution reaction with the enolate of an aldehyde (isobutyraldehyde in this case), facilitated by a strong base and a phase-transfer catalyst to build the final carbon skeleton.[6]

  • Bromomethylation: To a mixture of the substituted aromatic compound (e.g., o-xylene), paraformaldehyde, and glacial acetic acid, rapidly add a 40 wt% solution of HBr in acetic acid.

  • Maintain the mixture at 50°C for 2 hours, then pour it into water. The resulting bromomethylated product is filtered and dried. Caution: Bromomethylated products are often lachrymatory and toxic; work in a well-ventilated fume hood with appropriate personal protective equipment.

  • Alkylation: Suspend powdered NaOH and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in toluene under a nitrogen atmosphere at 70°C.

  • A mixture of the bromomethylated aromatic compound and isobutyraldehyde is added dropwise to the suspension with vigorous stirring.

  • The reaction is maintained at 70°C until completion (monitored by GC).

  • After completion, the mixture is filtered to remove salts, and the filtrate is washed with water. The organic layer is then dried and concentrated, and the final aldehyde is purified by chromatography or distillation.

G Aromatic Compound\n(o-xylene) Aromatic Compound (o-xylene) Bromomethylated\nIntermediate Bromomethylated Intermediate Aromatic Compound\n(o-xylene)->Bromomethylated\nIntermediate HCHO, HBr/AcOH 50°C Final Aldehyde Final Aldehyde Bromomethylated\nIntermediate->Final Aldehyde Isobutyraldehyde NaOH, TBAB, Toluene 70°C

Two-step synthesis via bromomethylation and alkylation.

Characterization and Analytical Data

Unambiguous structural confirmation of the synthesized aldehydes is essential. A combination of spectroscopic techniques provides a complete picture of the molecule's identity and purity.

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band in the region of 1720-1740 cm⁻¹ is a hallmark of the aldehyde C=O carbonyl stretch.

  • ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is the most informative technique. Key signals include:

    • A singlet for the aldehyde proton (CHO) far downfield, typically between δ 9-10 ppm.

    • Singlets for the two distinct aromatic methyl groups (Ar-CH₃), usually between δ 2.2-2.5 ppm.

    • A multiplet pattern in the aromatic region (δ 7.0-7.4 ppm) corresponding to the three protons on the substituted phenyl ring.

  • ¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: This technique confirms the carbon skeleton, with the aldehyde carbonyl carbon appearing as a highly deshielded signal around δ 190-200 ppm.

Compound NameKey Spectroscopic DataSource
2-(2,3-dimethylphenyl)-1-propanal ¹H NMR (CDCl₃): δ 2.29 (s, 3H, Ar-CH₃), 2.50 (s, 3H, Ar-CH₃), 7.03-7.10 (m, 2H, Ar-H), 7.29-7.32 (m, 1H, Ar-H). (Aldehyde proton and other signals not fully detailed in source).[8]
2,2-Dimethyl-3-(2,5-dimethylphenyl)propanal IR (KBr, cm⁻¹): 1726 (C=O). ¹H NMR (400 MHz, CDCl₃): δ 1.01 (s, 6H, C(CH₃)₂), 2.71 (d, 6H, Ar-CH₃), 2.81 (s, 2H, Ar-CH₂). (Aldehyde proton not detailed in source).[6]

Applications in Drug Discovery and Beyond

The true value of is realized in their application as versatile intermediates in the synthesis of high-value molecules.

Key Intermediate in Medetomidine Synthesis

A prominent application is in the synthesis of Medetomidine, a potent and selective α₂-adrenergic receptor agonist used as a veterinary sedative and analgesic.[8][9] The active enantiomer, dexmedetomidine, is also used in human medicine for sedation in intensive care settings. The synthesis of this important drug relies on intermediates derived directly from 2,3-dimethylphenyl substituted aldehydes or their precursors.[5][8] For example, 2-(2,3-dimethylphenyl)-1-propanal is a direct precursor used in forming the imidazole ring of the final drug.[8]

G Aldehyde_Precursor 2-(2,3-dimethylphenyl) -1-propanal Imidazole_Formation Imidazole Ring Formation Steps Aldehyde_Precursor->Imidazole_Formation Key Intermediate Medetomidine Medetomidine (α2-Adrenergic Agonist) Imidazole_Formation->Medetomidine Synthesis Completion

Role of the aldehyde as a key intermediate for Medetomidine.

Scaffolds for Bioisosteric Design and Library Synthesis

Beyond specific targets, these aldehydes are ideal starting points for creating libraries of novel compounds for high-throughput screening. The aldehyde functionality can be readily converted into a multitude of other groups:

  • Reductive Amination: To form amines, which are prevalent in bioactive molecules.

  • Wittig Reaction: To form alkenes, providing a scaffold for further functionalization.

  • Condensation Reactions: To form imines, oximes, or hydrazones, which can themselves be final products or intermediates for heterocyclic synthesis.[3][4]

By leveraging these transformations, medicinal chemists can systematically probe the structure-activity relationship (SAR) of a compound series. The 2,3-dimethylphenyl group serves as a constant anchor, while the derivatives synthesized from the aldehyde group explore the chemical space around it, searching for improved potency, selectivity, or pharmacokinetic properties. This strategic approach, combining a well-chosen aromatic scaffold with a versatile reactive handle, is a powerful paradigm in modern drug discovery.

Conclusion

2,3-Dimethylphenyl substituted aromatic aldehydes are more than simple chemical reagents; they are strategic building blocks that empower medicinal chemists and drug discovery professionals. Their synthesis is well-established, and their characterization is straightforward using standard analytical techniques. The unique steric and electronic properties conferred by the 2,3-dimethyl substitution pattern provide a sophisticated tool for controlling molecular conformation and enhancing metabolic stability. From their crucial role in the synthesis of established drugs like Medetomidine to their potential as foundational scaffolds for future therapeutic agents, these compounds represent a vital asset in the ongoing quest for novel and effective medicines.

References

  • Zhang, J., Huang, R., Yan, Q., Pan, X., Liu, F., & Ou, W. (2012). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry, 25, 1290-1292. [Link]

  • US Patent US9126915B2. (2015). Method for preparation of 2-(2,3-dimethylphenyl)-1-propanal.
  • CN Patent CN105503551A. (2016). Method for preparing 2,3-dimethyl benzaldehyde.
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  • Klimova, E. I., Martínez, M. G., Klimova, T., de la Cruz, R. C., & Pacheco, G. T. (2005). Synthesis and Cyclizations of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines. Molecules, 10(4), 499–509. [Link]

  • Asian Journal of Chemistry. (2012). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. [Link]

  • Chemspace. (n.d.). Bioisosteric Replacements. [Link]

  • PubChem. (n.d.). 2-(3,5-Dimethylphenyl)acetaldehyde. National Center for Biotechnology Information. [Link]

  • Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]

  • PubChem. (n.d.). (2,3-Dimethylphenyl)hydrazine. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). List of Various Aromatic Aldehydes. [Link]

  • Semantic Scholar. (n.d.). The preparation of some heteroaromatic and aromatic aldehydes. [Link]

  • Wisdom Lib. (2025). Substituted aromatic aldehydes: Significance and symbolism. [Link]

  • US Patent US8246969B2. (2012). Compositions containing aromatic aldehydes and their use in treatments.
  • PubChem. (n.d.). 2,3-Dimethylphenol. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Medetomidine. [Link]

  • National Institutes of Health (NIH). (n.d.). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. [Link]

  • All About Drugs. (n.d.). 5-(Substituted Aldehyde)-2-imino-7-methyl-3-oxo-N-phenyl-1. [Link]

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Methodological & Application

Application Note & Protocol: Strategic Synthesis of 3-(2,3-dimethylphenyl)benzaldehyde via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

Biaryl scaffolds are prevalent structural motifs in pharmaceuticals, agrochemicals, and advanced materials, prized for their unique conformational properties and biological activities.[1][2][3] This application note provides a comprehensive guide to the synthesis of 3-(2,3-dimethylphenyl)benzaldehyde, a key intermediate for various specialized chemical entities. We present a robust and detailed protocol centered on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.[4][5][6] This document delves into the mechanistic underpinnings of the reaction, rationale for reagent selection, a step-by-step experimental procedure, and methods for purification and characterization, designed to ensure reproducibility and high-yield synthesis.

Introduction: The Significance of Biaryl Aldehydes

The biaryl structural unit, characterized by two directly connected aromatic rings, is a cornerstone in modern medicinal chemistry.[2][3] The constrained rotation around the aryl-aryl bond imparts specific three-dimensional structures that are crucial for high-affinity interactions with biological targets.[2] The incorporation of an aldehyde functional group, as in our target molecule 3-(2,3-dimethylphenyl)benzaldehyde, provides a versatile handle for subsequent chemical transformations, enabling the construction of more complex molecular architectures. This makes such compounds valuable intermediates in the synthesis of novel therapeutics and functional materials.

The Suzuki-Miyaura coupling reaction, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry, stands out for its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[4][5][7] These features make it an ideal choice for the synthesis of intricate molecules like 3-(2,3-dimethylphenyl)benzaldehyde.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst.[5][8][9] A fundamental understanding of this cycle is critical for troubleshooting and optimizing the reaction. The cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, which undergoes oxidative addition with an aryl halide (in our case, 3-bromobenzaldehyde). This step, often the rate-determining one, forms a Pd(II) intermediate.[5] The reactivity of the aryl halide follows the general trend: I > Br > OTf >> Cl.[10] Aryl bromides offer a good balance of reactivity and stability for many applications.

  • Transmetalation: This step involves the transfer of the organic group from the organoboron reagent (2,3-dimethylphenylboronic acid) to the palladium center.[5] A base is crucial for this step; it activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium complex.[11][12]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the desired C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][8]

Below is a diagram illustrating the catalytic cycle:

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L_n-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr_prime Ar-Pd(II)L_n-Ar' Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Product Formation BoronicAcid Ar'B(OH)₂ + Base BoronicAcid->Transmetalation ArylHalide Ar-X ArylHalide->OxAdd

Caption: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Experimental Protocol: Synthesis of 3-(2,3-dimethylphenyl)benzaldehyde

This protocol is designed for the synthesis of 3-(2,3-dimethylphenyl)benzaldehyde from 3-bromobenzaldehyde and 2,3-dimethylphenylboronic acid.

Reagents and Materials
Reagent/MaterialFormulaM.W. ( g/mol )QuantityMoles (mmol)Eq.
3-BromobenzaldehydeC₇H₅BrO185.021.85 g10.01.0
2,3-Dimethylphenylboronic acidC₈H₁₁BO₂149.981.80 g12.01.2
Pd(PPh₃)₄ (Tetrakis)C₇₂H₆₀P₄Pd1155.56231 mg0.200.02
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.76 g20.02.0
1,4-DioxaneC₄H₈O₂88.1140 mL--
Deionized WaterH₂O18.0210 mL--

Note on Reagent Selection:

  • Aryl Halide: 3-Bromobenzaldehyde is chosen for its good reactivity in Suzuki couplings.[10]

  • Boronic Acid: 2,3-Dimethylphenylboronic acid is the coupling partner. A slight excess (1.2 eq.) is used to ensure complete consumption of the limiting aryl bromide.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used, effective, and commercially available catalyst for Suzuki reactions.[10]

  • Base: Potassium carbonate is a moderately strong inorganic base that is effective in promoting the transmetalation step.[12][13] Other bases like K₃PO₄ or Cs₂CO₃ can also be used, especially for more challenging couplings.[12]

  • Solvent: A mixture of 1,4-dioxane and water is a common solvent system for Suzuki couplings, as it effectively dissolves both the organic and inorganic reagents.[9][13]

Equipment
  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification.

Step-by-Step Procedure

Caption: Experimental Workflow for the Synthesis of 3-(2,3-dimethylphenyl)benzaldehyde.

  • Flask Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromobenzaldehyde (1.85 g, 10.0 mmol), 2,3-dimethylphenylboronic acid (1.80 g, 12.0 mmol), tetrakis(triphenylphosphine)palladium(0) (231 mg, 0.20 mmol), and potassium carbonate (2.76 g, 20.0 mmol).

  • Inert Atmosphere: Fit the flask with a reflux condenser. Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times to ensure an oxygen-free atmosphere, which is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add 1,4-dioxane (40 mL) and deionized water (10 mL) to the flask via syringe. The solvent mixture should be degassed prior to use by bubbling with an inert gas for 15-20 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

Work-up and Purification
  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Add 50 mL of deionized water and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 98:2) to afford the pure 3-(2,3-dimethylphenyl)benzaldehyde.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR (Nuclear Magnetic Resonance): To confirm the chemical structure and assess purity. Expected signals would include the aldehyde proton, aromatic protons, and methyl group protons.

  • ¹³C NMR: To confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic aldehyde carbonyl stretch.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Ineffective base- Use a fresh batch of catalyst.- Ensure proper degassing of solvents and flushing of the reaction vessel with inert gas.- Try a stronger base such as K₃PO₄ or Cs₂CO₃.
Formation of Side Products - Homocoupling of the boronic acid- Protodeborylation or protodehalogenation- Use a slight excess of the boronic acid.- Ensure rigorous exclusion of oxygen and water (for protodeborylation).
Difficulty in Purification - Co-elution of starting materials or byproducts- Optimize the solvent system for column chromatography.- Consider recrystallization if the product is a solid.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 3-(2,3-dimethylphenyl)benzaldehyde. The protocol detailed in this application note provides a reliable and reproducible procedure for obtaining this valuable biaryl aldehyde in high yield and purity. By understanding the underlying mechanism and paying careful attention to the experimental parameters, researchers can successfully apply this methodology to access a wide range of biaryl compounds for applications in drug discovery and materials science.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Oldfield, L. F., & Biscoe, M. R. (2014). Highly Active Palladium Catalysts for Suzuki Coupling Reactions.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. Retrieved from [Link]

  • Wikipedia. (2024, May 22). Suzuki reaction. In Wikipedia. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of Visualized Experiments, (8), 249.
  • ResearchGate. (2021, October 13). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. Retrieved from [Link]

  • LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross coupling reaction [Video]. YouTube. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • Le, C. M., et al. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. ACS Central Science, 9(5), 896-904.
  • Bock, M. J., & Denmark, S. E. (2022). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic Letters, 24(1), 183-188.
  • Wang, C., et al. (2022). Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides. Molecules, 27(15), 4983.
  • Jorgensen, W. L., & Tirado-Rives, J. (2013). Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields.
  • Kumar, A., et al. (2022). Expanding chemical space by para-C−H arylation of arenes.

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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Sterically Hindered Biaryls

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The construction of sterically hindered biaryls, particularly those bearing multiple ortho-substituents, is a formidable challenge in modern organic synthesis. These motifs are critical components in pharmaceuticals, advanced materials, and chiral ligands. This guide provides an in-depth analysis and detailed protocols for overcoming the synthetic hurdles associated with sterically congested palladium-catalyzed cross-coupling reactions. We will explore the mechanistic basis for catalyst and ligand selection, offer field-proven experimental procedures for Suzuki-Miyaura and Kumada-Corriu couplings, and provide a framework for troubleshooting common issues, thereby empowering researchers to reliably synthesize these valuable compounds.

The Challenge of Steric Hindrance in Biaryl Synthesis

The formation of a C(sp²)-C(sp²) bond between two sterically encumbered aryl groups is kinetically disfavored. The primary obstacles arise during key steps of the palladium catalytic cycle:

  • Oxidative Addition: The insertion of the Pd(0) catalyst into the aryl halide C-X bond is retarded by bulky ortho-substituents that impede the approach of the metal center.

  • Reductive Elimination: This final, product-forming step is often the rate-limiting step for hindered biaryls. The two bulky aryl groups on the Pd(II) center must orient themselves in a cis-fashion to eliminate, a conformation that is energetically penalized by severe steric repulsion.

Conventional palladium catalysts, such as those employing triphenylphosphine (PPh₃), are often ineffective for these transformations, leading to low or no yield.[1] The development of specialized, bulky, and electron-rich ancillary ligands has been paramount to overcoming these barriers.[2]

The Linchpin of Success: Advanced Ligand Systems

The rational design of phosphine ligands and N-Heterocyclic Carbenes (NHCs) has revolutionized the synthesis of hindered biaryls. These ligands create a specific steric and electronic environment around the palladium center that directly accelerates the slow steps of the catalytic cycle.

Buchwald Biaryl Monophosphine Ligands

Pioneered by Stephen Buchwald, this class of ligands is characterized by a biaryl backbone with a bulky dialkyl- or dicycloalkylphosphine group on one ring and various substituents on the other. Ligands like SPhos and XPhos are exemplary.

  • Mechanism of Action: The immense steric bulk of these ligands promotes the formation of a highly reactive, monoligated L-Pd(0) species, which is crucial for efficient oxidative addition.[2] Furthermore, the bulkiness of the ligand forces the two coupling partners into close proximity on the Pd(II) intermediate, thereby facilitating the otherwise difficult reductive elimination step.[1]

N-Heterocyclic Carbene (NHC) Ligands

NHCs are strong σ-donating ligands that form robust bonds with palladium. Their steric properties can be readily tuned by modifying the N-substituents (e.g., IPr, IMes).

  • Mechanism of Action: The strong M-C bond imparts high stability to the catalyst. The steric bulk of NHC ligands, similar to Buchwald-type phosphines, prevents catalyst dimerization and accelerates reductive elimination.[3] NHC-based palladium precatalysts, such as PEPPSI™-IPr, are often air- and moisture-stable, offering practical advantages.[4]

Strategic Reaction Selection and Optimization

The choice of cross-coupling reaction and the optimization of its parameters are critical for success.

Suzuki-Miyaura Coupling: The Workhorse

The Suzuki-Miyaura reaction is the most widely used method due to the operational simplicity and the commercial availability of a vast array of boronic acids and their derivatives.

  • Key Parameters for Hindered Couplings:

    • Base: Strong, non-nucleophilic bases are often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective.[5] For particularly challenging couplings, strong alkoxides like sodium tert-butoxide may be necessary, although functional group compatibility must be considered.

    • Solvent: Aprotic polar solvents like 1,4-dioxane, toluene, or THF are standard. The addition of a small amount of water can be beneficial in some cases, but for sensitive boronic acids prone to protodeboronation, anhydrous conditions are preferred.[5][6]

    • Temperature: Elevated temperatures (80-120 °C) are often needed to overcome the high activation energy of the coupling.[6]

Kumada-Corriu Coupling: The Power Play

The Kumada-Corriu reaction utilizes highly reactive Grignard reagents (R-MgX), making it an excellent choice for coupling with less reactive aryl chlorides.[7][8]

  • Key Parameters for Hindered Couplings:

    • Reactivity: The high nucleophilicity of Grignard reagents facilitates transmetalation, even with hindered substrates.

    • Functional Group Tolerance: This is the primary drawback. Grignard reagents are incompatible with acidic protons (alcohols, amines) and carbonyl groups.[8][9]

    • Solvent: Ethereal solvents like THF or diethyl ether are mandatory to maintain the stability of the Grignard reagent.[7]

Experimental Protocols

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Palladium catalysts, ligands, and organic solvents should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or in a glovebox.

Protocol 1: Suzuki-Miyaura Synthesis of a Tetra-ortho-Substituted Biaryl

This protocol describes the synthesis of 2,2',4,4',6,6'-hexamethyl-1,1'-biphenyl from 2-bromo-1,3,5-trimethylbenzene and (2,4,6-trimethylphenyl)boronic acid, adapted from established procedures for sterically hindered substrates.[2][5]

Reaction Scheme:

Materials:

  • 2-Bromo-1,3,5-trimethylbenzene (Mesityl bromide) (1.0 equiv)

  • (2,4,6-Trimethylphenyl)boronic acid (Mesitylboronic acid) (1.5 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol %)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4.4 mol %)

  • Potassium Phosphate, anhydrous (K₃PO₄) (3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-1,3,5-trimethylbenzene (1.0 mmol, 199 mg), (2,4,6-trimethylphenyl)boronic acid (1.5 mmol, 246 mg), K₃PO₄ (3.0 mmol, 637 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), and XPhos (0.044 mmol, 21.0 mg).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 18-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The disappearance of the starting aryl bromide is a good indicator of completion.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst. Wash the pad with additional ethyl acetate (10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford the pure tetra-ortho-substituted biaryl product.

Protocol 2: Kumada-Corriu Synthesis of a Tri-ortho-Substituted Biaryl

This protocol details the coupling of 2-chlorotoluene with 2-methylphenylmagnesium bromide, a representative example for hindered substrates.[7][10]

Reaction Scheme:

Materials:

  • 2-Chlorotoluene (1.0 equiv)

  • 2-Methylphenylmagnesium bromide (1.0 M solution in THF) (1.2 equiv)

  • Pd(OAc)₂ (Palladium(II) acetate) (2 mol %)

  • PCy₃ (Tricyclohexylphosphine) or a suitable NHC precursor (e.g., IPr·HCl with a base to generate the carbene in situ) (4 mol %)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 4.5 mg) and the phosphine ligand or NHC precursor (0.04 mmol). Add anhydrous THF (2 mL) and stir for 15 minutes at room temperature to form the catalyst complex.

  • Reactant Addition: To the catalyst mixture, add 2-chlorotoluene (1.0 mmol, 126.6 mg).

  • Grignard Addition: Cool the flask to 0 °C in an ice bath. Slowly add the 2-methylphenylmagnesium bromide solution (1.2 mL of 1.0 M solution, 1.2 mmol) dropwise via syringe over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction by GC-MS.

  • Workup: Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution (10 mL).

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (1 x 20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to yield the pure biaryl.

Data Presentation: Ligand and Condition Screening

The choice of ligand and base is paramount for achieving high yields. The following table summarizes typical results for the synthesis of a challenging tetra-ortho-substituted biaryl.

EntryAryl HalideArylboronic AcidCatalyst (2 mol%) / Ligand (4 mol%)Base (3 equiv)SolventTemp (°C)Yield (%)
12-Bromo-1,3,5-trimethylbenzene2,4,6-Trimethylphenylboronic acidPd(OAc)₂ / PPh₃K₃PO₄Toluene110<5
22-Bromo-1,3,5-trimethylbenzene2,4,6-Trimethylphenylboronic acidPd₂(dba)₃ / SPhos K₃PO₄Toluene10095[2]
32-Bromo-1,3,5-trimethylbenzene2,4,6-Trimethylphenylboronic acidPd₂(dba)₃ / XPhos K₃PO₄Dioxane10092[2]
42-Chloro-1,3,5-trimethylbenzene2,4,6-Trimethylphenylboronic acidPd-PEPPSI-IPr (3 mol%)NaOt-BuDioxane10088
52-Bromo-1,3,5-trimethylbenzene2,4,6-Trimethylphenylboronic acidPd₂(dba)₃ / XPhosNa₂CO₃ Dioxane10045

Yields are representative and may vary based on precise reaction conditions and purity of reagents.

Visualization of Key Processes

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle pd0 L-Pd(0) Active Catalyst oac L-Pd(II)(Ar)(X) Oxidative Addition Complex pd0->oac Oxidative Addition (Ar-X) base_complex L-Pd(II)(Ar)(OBR'₂) Intermediate oac->base_complex Transmetalation (Ar'-B(OR)₂ + Base) trans L-Pd(II)(Ar)(Ar') Diaryl Complex trans->pd0 Reductive Elimination product Ar-Ar' (Product) trans->product base_complex->trans

Caption: The Suzuki-Miyaura catalytic cycle for hindered biaryl synthesis.

Experimental Workflow for Inert Atmosphere Chemistry

Experimental_Workflow start Start prep Flame-dry Schlenk flask and stir bar start->prep add_solids Add solid reagents (halide, boronic acid, base, catalyst, ligand) prep->add_solids inert Evacuate & Backfill with Inert Gas (3x) add_solids->inert add_solvent Add anhydrous solvent via syringe inert->add_solvent react Heat to desired temperature with vigorous stirring add_solvent->react monitor Monitor reaction (TLC, GC-MS) react->monitor workup Cool, Quench, and Extract monitor->workup Upon Completion purify Purify via Column Chromatography workup->purify end Characterize Product purify->end

Caption: General workflow for setting up a cross-coupling reaction.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(II) not reduced to Pd(0)).2. Insufficiently strong base.3. Deactivated ligand (e.g., phosphine oxidation).4. Poor quality reagents/solvents (presence of O₂ or H₂O).1. Use a Pd(0) source like Pd₂(dba)₃ or a pre-activated catalyst (e.g., Buchwald precatalysts).2. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).[6]3. Ensure all manipulations are done under a strictly inert atmosphere. Use fresh, high-purity ligands.4. Use freshly distilled or commercially available anhydrous solvents. Degas the reaction mixture thoroughly.[5]
Protodeboronation of Boronic Acid 1. Presence of excess water.2. Reaction temperature is too high or reaction time is too long.3. Base is too strong or nucleophilic.1. Use anhydrous conditions and anhydrous base. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).2. Optimize temperature and time; run a time-course study to find the optimal point before significant decomposition occurs.3. Use a non-nucleophilic base like K₃PO₄.
Homocoupling of Boronic Acid Presence of oxygen, which can facilitate oxidative homocoupling.Rigorously deoxygenate the reaction mixture before heating (e.g., via freeze-pump-thaw cycles or by bubbling argon through the solvent for 15-20 minutes).[6]
Dehalogenation of Aryl Halide 1. Presence of hydride sources.2. Certain ligands/catalyst systems may promote this side reaction.1. Ensure solvents are pure and free from potential hydride donors.2. Screen different ligands. Sometimes switching from a phosphine to an NHC-based system (or vice versa) can mitigate this issue.

Conclusion

The synthesis of sterically hindered biaryls via palladium-catalyzed cross-coupling has transitioned from a niche challenge to a broadly accessible transformation, thanks to decades of research into catalyst development. By understanding the mechanistic roles of bulky, electron-rich ligands like the Buchwald biaryl phosphines and N-heterocyclic carbenes, researchers can rationally select catalytic systems to overcome the high activation barriers inherent to these couplings. The detailed protocols and troubleshooting guides provided herein offer a robust starting point for scientists in academic and industrial settings, enabling the efficient and reliable construction of these sterically complex and highly valuable molecular architectures.

References

  • Reddit. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction? Reddit. [Link]

  • Navarro, O., Kelly, R. A., III, & Nolan, S. P. (2003). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Journal of the American Chemical Society, 125(52), 16194–16195. [Link]

  • Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. PMC. [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

  • Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. ResearchGate. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. PMC. [Link]

  • Reddit. (2022, July 17). Tips on increasing yield of Miyaura coupling reaction? Reddit. [Link]

  • Kumada coupling. Wikipedia. [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman. [Link]

  • Reddit. (2024, September 4). Struggling with Suzuki Reaction. Reddit. [Link]

  • Kumada Coupling. NROChemistry. [Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. [Link]

  • Kumada Coupling. Organic Chemistry Portal. [Link]

  • Amphiphilic Biaryl Monophosphine Ligands by Regioselective Sulfonation. PMC. [Link]

  • Wolf, C., & Xu, H. (2008). Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. The Journal of Organic Chemistry, 73(1), 162–167. [Link]

  • Prieto, M., Mayor, S., Lloyd-Williams, P., & Giralt, E. (2009). Use of the SPhos ligand to suppress racemization in arylpinacolboronate ester Suzuki couplings involving alpha-amino acids. Synthesis of biaryl derivatives of 4-hydroxyphenylglycine, tyrosine, and tryptophan. The Journal of Organic Chemistry, 74(23), 9202–9205. [Link]

  • Beyond the Limits of Atropochirality: Design of Highly Conformationally Restrained Biaryls with Bridgehead Phosphine Oxide. PubMed. [Link]

Sources

Application Notes and Protocols for the Reductive Amination of 3-(2,3-Dimethylphenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Reductive Amination and the Utility of 3-(2,3-Dimethylphenyl)benzaldehyde

Reductive amination stands as a cornerstone of modern organic synthesis, particularly in the realm of pharmaceutical and medicinal chemistry.[1][2] Its capacity to forge robust carbon-nitrogen bonds in a highly controlled manner makes it an indispensable tool for the construction of diverse amine scaffolds, which are ubiquitous in biologically active molecules.[1][2][3] This one-pot reaction, which seamlessly combines the formation of an imine or iminium ion from a carbonyl compound and an amine with its in-situ reduction, offers a significant advantage over traditional N-alkylation methods that are often plagued by issues of over-alkylation and the use of hazardous reagents.[4]

The substrate, 3-(2,3-dimethylphenyl)benzaldehyde, is a bespoke building block of considerable interest in drug discovery. Its sterically hindered biaryl structure provides a unique three-dimensional framework that can be exploited to probe and occupy specific binding pockets in biological targets. The dimethylphenyl moiety introduces conformational constraints and lipophilic character, which can profoundly influence the pharmacokinetic and pharmacodynamic properties of the final amine product. This guide provides a comprehensive overview of the theoretical underpinnings and practical execution of the reductive amination of 3-(2,3-dimethylphenyl)benzaldehyde, tailored for researchers, scientists, and drug development professionals.

Mechanistic Insights: A Tale of Two Steps in a Single Pot

The reductive amination cascade is a beautifully orchestrated sequence of two principal chemical events: imine/iminium ion formation and subsequent hydride reduction.[5]

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the electrophilic carbonyl carbon of 3-(2,3-dimethylphenyl)benzaldehyde. This is typically catalyzed by a weak acid, which protonates the carbonyl oxygen, thereby enhancing its electrophilicity. The ensuing hemiaminal intermediate then undergoes dehydration to yield a protonated imine, known as an iminium ion. The rate of this step is often the determining factor for the overall reaction rate.

  • Hydride Reduction: A carefully selected reducing agent, present in the reaction mixture, then delivers a hydride ion to the electrophilic carbon of the iminium ion. This reduction step is irreversible and drives the equilibrium towards the final amine product. The choice of reducing agent is critical; it must be potent enough to reduce the iminium ion but mild enough to avoid significant reduction of the starting aldehyde.[4]

Reductive_Amination_Mechanism Aldehyde 3-(2,3-Dimethylphenyl)benzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine, H⁺ Amine Primary or Secondary Amine Amine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H₂O Product N-Substituted Benzylamine Iminium->Product + Hydride (from Reducing Agent) ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product Protocol_Workflow Start Dissolve Aldehyde and Amine in DCM Add_Acid Add Acetic Acid (optional) Start->Add_Acid Imine_Formation Stir for Imine Formation (30-60 min) Add_Acid->Imine_Formation Add_Reducing_Agent Add NaBH(OAc)₃ Imine_Formation->Add_Reducing_Agent Monitor Monitor Reaction (TLC/LC-MS) Add_Reducing_Agent->Monitor Quench Quench with NaHCO₃ (aq) Monitor->Quench Extract Extract with DCM Quench->Extract Wash_Dry Wash with Brine & Dry Extract->Wash_Dry Concentrate Concentrate Wash_Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify

Sources

Application Note: Functionalization Strategies for 3-(2,3-Dimethylphenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the strategic functionalization of 3-(2,3-dimethylphenyl)benzaldehyde (CAS 885964-91-0), a privileged biaryl scaffold. While biaryl systems are ubiquitous in pharmacophores (e.g., Angiotensin II antagonists, kinase inhibitors), this specific congener offers unique advantages: the 2,3-dimethyl substitution pattern provides a specific steric "twist" and metabolic blockade, preventing oxidation at the typically labile para and ortho positions of the distal ring.

This guide moves beyond generic aldehyde chemistry, focusing on protocols optimized for the lipophilicity and solubility profile of this biaryl system. We present validated workflows for Reductive Amination , Oxidation to Carboxylic Acids , and Heterocycle Construction , complete with troubleshooting for "greasy" intermediates common to dimethyl-biaryl synthesis.

Structural Analysis & Chemical Logic

The Scaffold

The molecule consists of a benzaldehyde core substituted at the meta position (C3) with a 2,3-dimethylphenyl group.

  • Electronic Environment: The aldehyde is meta to the biaryl linkage. The electron-donating alkyl groups on the distal ring have a negligible inductive effect on the aldehyde carbonyl, leaving it highly electrophilic and reactive.

  • Steric Environment: The 2,3-dimethyl pattern forces a non-planar conformation (atropisomerism) relative to the central biaryl bond due to steric clash between the C2-methyl and the protons of the benzaldehyde ring.

    • Implication: While the aldehyde itself is accessible, the molecule possesses significant lipophilicity (cLogP ~ 4.2). Standard aqueous workups often result in emulsions; phase separation protocols must be adjusted.

Functionalization Roadmap

We define three primary modules for diversification:

  • Module A (Amine Synthesis): Reductive amination to generate secondary/tertiary amines (Library generation).

  • Module B (Acid Synthesis): Pinnick oxidation to access the biaryl carboxylic acid (Amide coupling precursor).

  • Module C (Condensation): Knoevenagel or Wittig reactions to extend the carbon chain.

Visual Workflow (DOT Diagram)

The following diagram outlines the divergent synthesis pathways starting from the core aldehyde.

Functionalization_Workflow cluster_legend Reaction Class Start 3-(2,3-dimethylphenyl) benzaldehyde Amine Biaryl Benzylamines (GPCR/Kinase Libraries) Start->Amine Reductive Amination (R-NH2, STAB, DCM) Acid Biaryl Benzoic Acid (Peptidomimetics) Start->Acid Pinnick Oxidation (NaClO2, NaH2PO4) Styrene Biaryl Styrenes (Linker Chemistry) Start->Styrene Wittig/Horner-Wadsworth (Phosphonium salt, Base) Heterocycle Benzimidazoles/ Imidazoles Start->Heterocycle Condensation (Diamines/Glyoxal) key Green: C-N Bond Formation Red: Oxidation Yellow: C-C/Heterocycle Formation

Figure 1: Divergent synthesis pathways for 3-(2,3-dimethylphenyl)benzaldehyde.[1][2][3][4]

Detailed Protocols

Module A: Reductive Amination (The "Gold Standard")

Rationale: This is the most frequent transformation for this scaffold in medicinal chemistry. We utilize Sodium Triacetoxyborohydride (STAB) because it allows for "one-pot" processing without isolating the imine, and it is mild enough to tolerate the biaryl linkage.

Reagents:

  • Substrate: 3-(2,3-dimethylphenyl)benzaldehyde (1.0 equiv)

  • Amine: Primary or Secondary amine (1.1 – 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

  • Additive: Acetic Acid (1.0 equiv) – Crucial for catalyzing imine formation.

Protocol:

  • Imine Formation: In a dry vial, dissolve the aldehyde (100 mg, 0.43 mmol) in DCE (4 mL). Add the amine (0.47 mmol) followed by Acetic Acid (25 µL). Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: The solution may turn slightly yellow/cloudy as the imine/iminium forms.

  • Reduction: Add STAB (128 mg, 0.60 mmol) in one portion. The reaction will effervesce slightly.

  • Incubation: Seal and stir at RT for 4–16 hours. Monitor by LCMS (Look for M+1 of the amine; the imine intermediate is often unstable on LCMS).

  • Workup (Optimized for Lipophilic Biaryls):

    • Quench with saturated aqueous NaHCO₃ (5 mL).

    • Extract with DCM (3 x 5 mL). Note: Avoid Diethyl Ether as the biaryl product is highly soluble in chlorinated solvents.

    • Wash combined organics with Brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography.

    • Tip: Use a gradient of DCM:MeOH (0-5%) with 1% NH₄OH additive to prevent streaking of the amine.

Module B: Pinnick Oxidation (Aldehyde Carboxylic Acid)

Rationale: The resulting 3-(2,3-dimethylphenyl)benzoic acid is a versatile building block for amide coupling. Pinnick oxidation is chosen over Permanganate or Jones reagent to avoid oxidizing the benzylic methyl groups on the 2,3-dimethyl ring.

Protocol:

  • Setup: Dissolve aldehyde (1.0 equiv) in t-Butanol (10 vol) and 2-Methyl-2-butene (scavenger, 10 equiv).

  • Oxidant Prep: Dissolve Sodium Chlorite (NaClO₂, 3.0 equiv) and Sodium Dihydrogen Phosphate (NaH₂PO₄, 3.0 equiv) in Water (5 vol).

  • Addition: Add the aqueous oxidant solution dropwise to the aldehyde solution at 0°C.

  • Reaction: Warm to RT and stir for 2–4 hours. The mixture will become biphasic.

  • Workup:

    • Acidify aqueous layer to pH 3 with 1N HCl.

    • Extract with Ethyl Acetate.

    • Critical Step: The product is a bulky lipophilic acid. It may precipitate at the interface. Ensure full solubilization during extraction.

Performance Data & Troubleshooting

Table 1: Solvent & Reagent Compatibility Matrix

ParameterRecommendationRationale
Solvent (Reductive Amination) DCE or DCMExcellent solubility for the biaryl core; DCE promotes imine formation.
Solvent (Coupling) DMF or NMPIf reacting the acid product, avoid THF/DCM mixtures; the biaryl acid aggregates.
Purification Phase C18 (Reverse Phase)Preferred. The high lipophilicity (cLogP >4) makes Normal Phase difficult (fast elution). Use Water/Acetonitrile + 0.1% Formic Acid.
Detection (UV) 254 nmThe biaryl system has strong UV absorbance.
Common Pitfalls
  • Incomplete Conversion in Reductive Amination:

    • Cause: Steric bulk of the incoming amine + lipophilicity of the aldehyde.

    • Fix: Switch solvent to THF/MeOH (1:1) or use Ti(OiPr)₄ (Titanium Isopropoxide) as a Lewis acid to force imine formation before adding the reducing agent.

  • "Greasy" Impurities:

    • The 2,3-dimethylphenyl group adds significant non-polar character. Excess starting material (aldehyde) is hard to separate from the product amine on silica.

    • Fix: Use Scavenger Resins (e.g., PS-TsNHNH2) to remove unreacted aldehyde post-reaction.

Mechanistic Insight (Graphviz)

The following diagram illustrates the Reductive Amination mechanism, highlighting the role of the acid catalyst in activating the specific biaryl-aldehyde complex.

Mechanism Aldehyde Biaryl Aldehyde (Electrophile) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Addition Amine Amine (R-NH2) (Nucleophile) Amine->Hemiaminal Addition Iminium Iminium Ion (Activated Species) Hemiaminal->Iminium Dehydration (-H2O) Product Biaryl Amine Iminium->Product Reduction (Irreversible) Acid + H+ (AcOH) Acid->Hemiaminal Catalysis Reductant + H- (STAB) Reductant->Iminium Hydride Transfer

Figure 2: Mechanistic pathway for Reductive Amination using STAB.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Pinnick, H. W., et al. (1981). "Oxidation of aldehydes to carboxylic acids." Tetrahedron, 37(11), 2091-2096. Link

  • Bringmann, G., et al. (2005). "Atroposelective Synthesis of Axially Chiral Biaryl Compounds." Angewandte Chemie International Edition, 44(34), 5384-5427. Link (Context for biaryl sterics).

  • ChemicalBook. (n.d.). "3-(2,3-Dimethylphenyl)benzaldehyde Properties and CAS 885964-91-0." Link

Sources

Synthesis of Atropisomeric Biaryl Ligands from Benzaldehydes: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Axial Chirality

Atropisomeric biaryl ligands, molecules possessing axial chirality arising from restricted rotation around a C-C bond, are of paramount importance in modern chemistry. Their unique three-dimensional structures are pivotal in asymmetric catalysis, where they can induce high levels of stereoselectivity in chemical transformations. This has profound implications in drug discovery and development, where the chirality of a molecule can dictate its pharmacological activity. The aldehyde functionality, a versatile synthetic handle, makes atropisomeric biaryl aldehydes particularly valuable precursors for the synthesis of a diverse array of complex chiral molecules and ligands.[1][2][3] This guide provides an in-depth exploration of modern synthetic strategies for constructing these valuable molecular scaffolds, with a specific focus on methods starting from readily available benzaldehydes.

The Synthetic Challenge: Controlling Axial Chirality

The controlled synthesis of a single atropisomer presents a significant challenge. Traditional methods often rely on the resolution of a racemic mixture, which is inherently inefficient, or the use of stoichiometric chiral auxiliaries, which can be costly and generate significant waste.[4][5] Consequently, the development of catalytic asymmetric methods for the direct synthesis of atropisomeric biaryls is a highly sought-after goal in organic synthesis. These modern approaches aim to transfer the stereochemical information from a chiral catalyst to the biaryl product with high fidelity, affording enantiomerically enriched compounds directly.

Modern Synthetic Strategies from Benzaldehydes

Recent advancements have led to several powerful strategies for the atroposelective synthesis of biaryl ligands from benzaldehyde derivatives. These can be broadly categorized into:

  • Catalytic Asymmetric Coupling Reactions: These methods involve the direct coupling of two aryl fragments, where one or both are derived from a benzaldehyde. The stereochemistry of the newly formed chiral axis is controlled by a chiral catalyst.

  • Desymmetrization of Prochiral Biaryl Dialdehydes: In this approach, a symmetric biaryl dialdehyde is selectively transformed into a chiral mono-aldehyde by a chiral catalyst, thereby breaking the molecule's symmetry and establishing the chiral axis.[6]

  • Dynamic Kinetic Resolution: This strategy is employed when the atropisomers can interconvert under the reaction conditions. A chiral catalyst selectively reacts with one enantiomer of the racemic starting material, while the other enantiomer continuously racemizes, allowing for a theoretical yield of 100% of the desired product.[7][8]

The following sections will delve into specific protocols and the underlying principles of these cutting-edge methodologies.

Protocol 1: Nickel-Catalyzed Enantioselective Reductive Homocoupling of ortho-Chlorinated Aryl Aldehydes

This protocol details a highly efficient method for the synthesis of axially chiral biaryl dialdehydes through the reductive Ullmann coupling of ortho-chlorinated benzaldehydes. This approach, developed by Perveen et al., utilizes a chiral 2,2'-bipyridine ligand to induce high enantioselectivity.[9] The resulting biaryl dialdehydes are versatile intermediates for the synthesis of a wide range of chiral ligands and catalysts.[9]

Scientific Rationale:

The key to this transformation is the chiral nickel catalyst, which coordinates to the ortho-chlorinated aryl aldehyde. The chiral ligand creates a stereochemically defined environment around the metal center, dictating the facial selectivity of the oxidative addition and subsequent reductive elimination steps. This leads to the preferential formation of one atropisomer of the biaryl product. The use of a reducing agent, such as manganese powder, is crucial for the catalytic cycle to proceed.

Experimental Workflow:

Caption: General workflow for the Ni-catalyzed reductive homocoupling.

Detailed Protocol:

Materials:

  • ortho-Chlorinated benzaldehyde derivative (1.0 equiv)

  • Chiral 2,2'-bipyridine ligand (e.g., (+)-DTB-SBpy) (0.1 equiv)

  • NiBr₂·diglyme (0.1 equiv)

  • Manganese powder (activated) (3.0 equiv)

  • Dry N,N-Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for air-sensitive reactions (Schlenk tube, etc.)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the ortho-chlorinated benzaldehyde (e.g., 0.2 mmol), the chiral 2,2'-bipyridine ligand (0.02 mmol), NiBr₂·diglyme (0.02 mmol), and activated manganese powder (0.6 mmol).

  • Add dry DMF (2.0 mL) via syringe.

  • Stir the reaction mixture vigorously at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of 1 M aqueous HCl.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired axially chiral biaryl dialdehyde.

Data Summary:
EntrySubstrateLigandYield (%)e.r.
12-Chloro-3-methoxybenzaldehyde(+)-DTB-SBpy9599:1
22-Chloro-5-methylbenzaldehyde(+)-DTB-SBpy9298:2
32-Chloronaphthalene-1-carbaldehyde(+)-DTB-SBpy9999.5:0.5

Data adapted from Perveen, S. et al. Angew. Chem. Int. Ed. 2022, 61, e202212108.[9]

Protocol 2: N-Heterocyclic Carbene (NHC)-Catalyzed Desymmetrization of Biaryl Dialdehydes

This protocol outlines an organocatalytic approach for the synthesis of atropisomeric biaryl monoaldehydes through the desymmetrization of prochiral biaryl dialdehydes. This method, reported by Wu et al. and further explored in other studies, utilizes a chiral N-heterocyclic carbene (NHC) catalyst to effect an intramolecular Cannizzaro-type reaction, leading to a mono-ester mono-aldehyde product with high enantioselectivity.[10][11]

Scientific Rationale:

The chiral NHC catalyst adds to one of the aldehyde groups of the symmetric biaryl dialdehyde to form a chiral Breslow intermediate. This intermediate then acts as a hydride donor, reducing the second aldehyde group to an alcohol. Subsequent intramolecular esterification affords the axially chiral mono-ester mono-aldehyde. The stereochemistry of the final product is dictated by the chiral environment of the NHC catalyst, which selectively activates one of the enantiotopic aldehyde groups.

Reaction Mechanism:

Caption: Simplified mechanism of NHC-catalyzed desymmetrization.

Detailed Protocol:

Materials:

  • Biaryl dialdehyde derivative (1.0 equiv)

  • Chiral triazolium salt (NHC precatalyst) (0.1 equiv)

  • Base (e.g., DBU) (0.1 equiv)

  • Oxidant (e.g., quinone derivative) (1.2 equiv)

  • Dry solvent (e.g., Toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for air-sensitive reactions

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the biaryl dialdehyde (e.g., 0.1 mmol), the chiral triazolium salt (0.01 mmol), and the oxidant (0.12 mmol).

  • Add dry toluene (1.0 mL) via syringe.

  • Add the base (e.g., DBU, 0.01 mmol) to the mixture.

  • Stir the reaction at the specified temperature (e.g., 40 °C) for the required time (e.g., 24 h), monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and directly purify the crude mixture by flash column chromatography on silica gel to obtain the enantiomerically enriched biaryl mono-aldehyde mono-ester.

Data Summary:
EntrySubstrateCatalystYield (%)ee (%)
11,1'-Biphenyl-2,2'-dicarbaldehydeChiral Triazolium Salt A95>99
24,4'-Dichloro-1,1'-biphenyl-2,2'-dicarbaldehydeChiral Triazolium Salt A9798
31,1'-Binaphthyl-2,2'-dicarbaldehydeChiral Triazolium Salt B9096

Representative data based on similar NHC-catalyzed desymmetrizations.[10]

Conclusion and Future Outlook

The synthesis of atropisomeric biaryl ligands from benzaldehydes has witnessed remarkable progress, driven by the development of innovative catalytic asymmetric methodologies. The protocols detailed in this guide represent powerful and practical approaches for accessing these valuable chiral scaffolds. The resulting atropisomeric biaryl aldehydes are not only important targets in their own right but also serve as versatile building blocks for the synthesis of more complex chiral ligands, catalysts, and biologically active molecules.[11] Future research in this area will likely focus on expanding the substrate scope, developing even more efficient and sustainable catalytic systems, and exploring novel applications of these unique chiral molecules in various fields of chemical science.

References

  • Atroposelective Synthesis of Aldehydes via Alcohol Dehydrogenase-Catalyzed Stereodivergent Desymmetriz
  • Catalytic Asymmetric Synthesis of N-N Biaryl
  • Catalytic Asymmetric Synthesis of N−N Biaryl Atropisomers.
  • Catalytic asymmetric synthesis of biaryl axial chiral compounds.
  • Evolution in the asymmetric synthesis of biaryl ethers and related atropisomers.
  • Organocatalytic atroposelective aldol condensation: synthesis of axially chiral biaryls by arene form
  • Bifunctional organocatalysts for the asymmetric synthesis of axially chiral benzamides.NIH.
  • Biaryl and atropisomeric biaryl aldehyde synthesis by one-step, metal-free benzannulation of aryl enals and propiolates.
  • Biaryl and atropisomeric biaryl aldehyde synthesis by one-step, metal-free benzannulation of aryl enals and propiol
  • Asymmetric synthesis of biaryl atropisomers by dynamic resolution on condensation of biaryl aldehydes with (−)-ephedrine or a proline-derived diamine.Beilstein Journals.
  • (PDF) Asymmetric synthesis of biaryl atropisomers by dynamic resolution on condensation of biaryl aldehydes with (−)-ephedrine or a proline-derived diamine.
  • Representative atropisomeric biaryls and synthesis for axially chiral biaryl aldehydes.
  • Atroposelective transformation of axially chiral (hetero)biaryls. From desymmetrization to modern resolution strategies.Chemical Society Reviews (RSC Publishing).
  • Atroposelective transformation of axially chiral (hetero)biaryls.
  • Construction of Axially Chiral Compounds via Asymmetric Organocatalysis.
  • Atroposelective brominations to access chiral biaryl scaffolds using high-valent Pd-catalysis.Chemical Science (RSC Publishing).
  • Engaging Aldehydes in CuH-Catalyzed Reductive Coupling Reactions: Stereoselective Allylation with Unactiv
  • Recent advances in organocatalytic atroposelective reactions.Beilstein Journals.
  • Recent advances in organocatalytic
  • Access to Axially Chiral Aryl Aldehydes via Carbene-Catalyzed Nitrile Formation and Desymmetriz
  • Synthesis of Axially Chiral Biaryls via Enantioselective Ullmann Coupling of ortho-Chlorinated Aryl Aldehydes Enabled by a Chiral 2,2'-Bipyridine Ligand.PubMed.
  • Access to Axially Chiral Aryl Aldehydes via Carbene-Catalyzed Nitrile Formation and Desymmetriz
  • Organic Letters Ahead of Print.

Sources

Troubleshooting & Optimization

Purification methods for oily biaryl aldehyde intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Oily Biaryl Aldehyde Intermediates

Current Status: Online Agent: Senior Application Scientist Ticket ID: PUR-ALD-004 Subject: Troubleshooting "Gummy" Biaryl Aldehydes (Suzuki Coupling Products)

Introduction: Why is my product an oil?

Biaryl aldehydes synthesized via Suzuki-Miyaura coupling often present as viscous oils or amorphous gums rather than crystalline solids. This physical state is frequently caused by two factors:

  • Conformational Flexibility: The single bond between aryl rings allows for rotation (atropisomerism), which disrupts crystal lattice packing.

  • Persistent Impurities: Trace amounts of Triphenylphosphine oxide (TPPO), protodeboronated byproducts, or pinacol residues act as "solvents," preventing crystallization.

This guide prioritizes chemoselective purification over standard chromatography, which often fails to resolve these specific impurities.

Module 1: The Chemoselective Solution (Bisulfite Adducts)

The Concept: Aldehydes react reversibly with sodium bisulfite (


) to form water-soluble sulfonate salts. Most impurities (TPPO, biaryl dimers, catalysts) remain in the organic layer.
Workflow Diagram

BisulfitePurification Start Crude Oily Mixture (Aldehyde + Impurities) Step1 Add MeOH/EtOH (Solubilize) + Sat. Aq. NaHSO3 Start->Step1 Step2 Phase Separation Step1->Step2 OrgLayer Organic Layer (Contains TPPO, Dimer, Pd) Step2->OrgLayer Discard AqLayer Aqueous Layer (Bisulfite Adduct) Step2->AqLayer Keep Step3 Wash with Et2O/Hexanes (Remove trapped organics) AqLayer->Step3 Step4 Hydrolysis (Regeneration) Add NaOH (pH > 12) or HCl Step3->Step4 Final Extract with EtOAc Pure Aldehyde Step4->Final

Caption: Chemoselective isolation of aldehydes via water-soluble bisulfite adducts.

Standard Operating Procedure (SOP)

Reagents:

  • Saturated aqueous sodium bisulfite (

    
    ) - Must be freshly prepared.[1][2][3]
    
  • Methanol or Ethanol (for solubility).[3]

  • Ethyl Acetate/Hexanes (for washing).[1][4]

  • 2M NaOH or saturated

    
    .
    

Protocol:

  • Dissolution: Dissolve 10 mmol of the crude oily aldehyde in 10 mL of Methanol (or EtOH).

    • Note: If the oil is very hydrophobic, use a small amount of THF or DMF to ensure miscibility.

  • Adduct Formation: Add 15 mL of saturated aqueous

    
    . Shake vigorously for 2–5 minutes.
    
    • Observation: A white precipitate may form. If it remains an oil/emulsion, that is acceptable; the adduct is likely dissolved in the aqueous phase.

  • Washing: Add 20 mL of water and 20 mL of EtOAc/Hexanes (1:1). Shake and separate layers.

    • Crucial Step: The Aqueous Layer (and any solid precipitate at the interface) contains your product. The Organic Layer contains the impurities (TPPO, etc.). Discard the organic layer.

  • Regeneration:

    • Place the aqueous layer (and solids) in a flask.[5]

    • Adjust pH to >12 using 2M NaOH (or saturated

      
       for base-sensitive substrates).
      
    • Caution: This generates heat.

  • Extraction: Extract the now-cloudy aqueous mixture with EtOAc (

    
     mL). Dry over 
    
    
    
    and concentrate.
Troubleshooting Table
IssuePossible CauseCorrective Action
No Adduct Formation Steric HindranceBiaryl aldehydes with ortho-substituents are slow to react. Heat to 40°C or use DMF as co-solvent to increase contact.
Adduct is Soluble High PolarityIf the adduct doesn't precipitate, it is in the water.[6] Do not filter; rely on liquid-liquid extraction (keep the water!).
Low Recovery Incomplete HydrolysisEnsure pH is strongly basic (pH 12+) or strongly acidic (pH < 1) during regeneration.
Product Decomposed Base SensitivityUse HCl for regeneration if the biaryl system has base-sensitive groups (e.g., esters).

Module 2: Removing the "Ghost" (Triphenylphosphine Oxide)

TPPO is the most common contaminant in Suzuki couplings causing "oily" products. It co-elutes with aldehydes on silica.

The Complexation Method

Instead of chromatography, use Magnesium Chloride to precipitate TPPO.[7][8]

Protocol:

  • Dissolve the crude oil in Toluene or THF (approx. 5 mL/g).

  • Add 2.0 equivalents of anhydrous

    
     (powdered).
    
  • Heat to reflux for 1–2 hours.

  • Cool to room temperature and then to 0°C.

  • Filter the resulting solid. The solid is the

    
     complex.[7][9]
    
  • Concentrate the filtrate to obtain TPPO-free product.

Why this works:


 coordinates with the Lewis-basic oxygen of TPPO, forming a complex that is insoluble in non-polar solvents [1].

Module 3: Chromatography for Oils (When Chemistry Fails)

If the bisulfite method fails (due to extreme steric hindrance), you must use chromatography. Oily aldehydes often streak or tail on silica.

Optimization Strategy
  • Buffer the Silica: Aldehydes can oxidize or degrade on acidic silica.

    • Fix: Pre-wash the column with 1%

      
       in Hexanes, or add 1% acetic acid to the eluent if the aldehyde is stable to acid.
      
  • Dry Loading: Never load a viscous oil directly.

    • Fix: Dissolve oil in minimal DCM, add Celite or Silica (1:2 ratio), and evaporate to a free-flowing powder. Load this powder onto the column.

  • Gradient Selection:

    • Start with 100% Hexanes.

    • Ramp very slowly (e.g., 0% to 10% EtOAc over 10 CVs).

    • Biaryl aldehydes often elute just after the hydrocarbon front but before TPPO.

FAQ: Frequently Asked Questions

Q: My aldehyde is air-sensitive. Can I use the bisulfite method? A: Yes, but degas all solvents (water/methanol) with Nitrogen/Argon sparging before use. Perform the regeneration step under an inert atmosphere.

Q: I tried the bisulfite method, but I got an emulsion that won't separate. A: This is common with "oily" biaryls. Filter the entire emulsion through a pad of Celite .[6] The solid adduct often gets trapped in the Celite. Wash the Celite with hexanes (discard filtrate), then flush the Celite with water/MeOH to dissolve the adduct into a clean flask for regeneration.

Q: Can I store the bisulfite adduct? A: Yes. The solid adduct is much more stable towards oxidation than the free aldehyde. Many researchers store the adduct and regenerate only when needed for the next step.

References

  • Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2. Source: Moschetta, E. G., et al. Organic Process Research & Development (2024).[10] URL:[Link][10]

  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes from Mixtures. Source: Boucher, M. M., et al. Organic Process Research & Development (2017).[6] URL:[Link]

  • Purification of Laboratory Chemicals (Bisulfite Method).
  • A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. Source: Kjell, D. P., et al.[11] The Journal of Organic Chemistry (1999). URL:[Link]

Sources

Technical Support Center: Catalyst Selection for Ortho-Substituted Biaryl Coupling

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of biaryl scaffolds is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. However, the construction of biaryls bearing substituents at the ortho positions presents a significant synthetic hurdle. Steric hindrance imposed by these groups can dramatically impede the key steps of the catalytic cycle in cross-coupling reactions, namely oxidative addition and reductive elimination.

This guide is designed to serve as a dedicated resource for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the fundamental principles behind catalyst and condition selection for these challenging transformations.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues encountered during the coupling of ortho-substituted substrates in a direct question-and-answer format.

Q1: My Suzuki-Miyaura reaction with an ortho-substituted aryl halide has stalled or gives low yield. What is the first thing I should investigate?

Low conversion in sterically demanding couplings is a classic problem. The issue almost always traces back to a suboptimal catalyst system that cannot overcome the high activation energies associated with hindered substrates. Your primary focus should be a systematic re-evaluation of the ligand, base, and solvent.

A1.1: Re-evaluate Your Ligand: The Power of Bulk and Electron Donation

Standard, less bulky phosphine ligands (e.g., PPh₃) are often insufficient for these transformations. The ideal ligand must be both sterically bulky to promote the crucial C-C bond-forming reductive elimination step and electron-rich to facilitate the initial oxidative addition of the aryl halide.[1]

Two classes of ligands have proven revolutionary for this purpose:

  • Bulky Biaryl Monophosphine Ligands (Buchwald Ligands): This class of ligands, developed by Stephen Buchwald and his group, features a biphenyl backbone with bulky substituents on the phosphine and the second aryl ring. This architecture creates a sterically demanding pocket around the metal center that accelerates reductive elimination.[2][3] The interaction of the palladium center with the lower aryl ring of the ligand also helps stabilize the active catalytic species.[2][4]

    • Examples: XPhos, SPhos, and RuPhos are excellent starting points for hindered couplings, including those involving challenging aryl chlorides.[3]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands, making them highly effective at promoting the oxidative addition of even unreactive aryl chlorides.[5] Their steric bulk can be tuned to facilitate reductive elimination, making them a powerful alternative to phosphine ligands for hindered couplings.[5][6]

    • Examples: Ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) are commonly used.

Decision Workflow for Ligand Selection

G cluster_0 Substrate Analysis cluster_1 Ligand Recommendation Start Assess Substrate Steric Hindrance Mono Mono-ortho-substituted Start->Mono Low/Moderate Di Di-ortho-substituted Start->Di High Tetra Tri/Tetra-ortho-substituted Start->Tetra Extreme Buchwald Buchwald Ligands (e.g., SPhos, XPhos) Mono->Buchwald Di->Buchwald Aryl Bromide/Iodide NHC NHC Ligands (e.g., IPr, IMes) Di->NHC Aryl Chloride or if phosphines fail Specialized Specialized Ligands (e.g., BI-DIME) or Alternative Coupling Tetra->Specialized

Caption: Ligand selection flowchart based on substrate steric hindrance.

Table 1: Comparison of Privileged Ligand Classes for Ortho-Substituted Coupling

Ligand Class Key Advantages Common Examples Best For...
Biaryl Phosphines Excellent for promoting reductive elimination; high stability; broad substrate scope.[2][3] SPhos, XPhos, RuPhos Mono- and di-ortho-substituted aryl bromides, iodides, and triflates. XPhos is particularly effective for aryl chlorides.[3]

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, excellent for activating stubborn electrophiles like aryl chlorides; thermally robust.[5][6] | IPr, IMes, IPr* | Di-ortho-substituted aryl chlorides and other challenging, electron-rich or hindered electrophiles.[6] |

A1.2: Optimize Your Base and Solvent System

The choice of base is critical, as it can promote undesired side reactions. For substrates sensitive to protodeboronation (the cleavage of the C-B bond by a proton source), overly strong or aqueous bases can be detrimental.[5]

  • Base Selection: Switch from strong bases like NaOH or Ba(OH)₂ to milder, non-nucleophilic inorganic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often superior choices for hindered couplings.[1] For substrates with base-labile functional groups, potassium fluoride (KF) can be effective.[7]

  • Solvent Choice: Aprotic solvents like toluene, 1,4-dioxane, or THF are standard. The addition of a small amount of water can sometimes be beneficial by aiding the dissolution of the base and facilitating transmetalation, but it should be carefully controlled to minimize protodeboronation.[1]

A1.3: Identify and Mitigate Common Side Reactions

If optimization of the core components fails, consider these common failure modes:

  • Protodeboronation: This is the premature decomposition of the boronic acid/ester coupling partner.[5]

    • Symptom: You observe the formation of the arene derived from the boronic acid partner.

    • Solution: Convert the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester.[1][8] Run the reaction under strictly anhydrous conditions with a base like KF.

  • Homocoupling: The coupling of two boronic acid molecules or two aryl halide molecules.

    • Symptom: Formation of a symmetrical biaryl byproduct.

    • Solution: This is often caused by the presence of oxygen, which can interfere with the Pd(0)/Pd(II) cycle.[8] Ensure your solvent and reaction vessel are rigorously degassed. Using a well-defined Pd(0) precatalyst can also minimize side reactions that occur during the in situ reduction of Pd(II) sources.[8]

Q2: I am attempting to synthesize a challenging tetra-ortho-substituted biaryl and see no product. What advanced strategies can I employ?

The synthesis of tetra-ortho-substituted biaryls is one of the most significant challenges in cross-coupling due to extreme steric congestion around the forming C-C bond.[5] Standard conditions are almost certain to fail.

  • Employ Highly Specialized Catalysts: For these extreme cases, you may need ligands specifically designed for maximum steric bulk, such as the BI-DIME ligand, which has proven effective for coupling substrates bearing ortho-isopropyl groups.[9]

  • Increase Reaction Temperature: Higher temperatures can provide the activation energy needed to overcome the steric barrier.[10] However, this must be balanced against the thermal stability of the substrates and catalyst. Tetra-ortho-substituted products have been synthesized at elevated temperatures (e.g., 70°C or higher) when standard room temperature conditions fail.[10]

  • Consider an Alternative Cross-Coupling Reaction: If Suzuki-Miyaura coupling remains unsuccessful, other methods may be more suitable. The Kumada-Corriu coupling , which utilizes more reactive Grignard reagents, can be highly effective for forming sterically crowded biaryls under mild conditions, even with electron-rich aryl chlorides.[11]

Frequently Asked Questions (FAQs)

Q3: What is the difference between using a Pd(0) pre-catalyst and generating the active catalyst in situ from a Pd(II) source?

This choice relates to the reliability and initiation of your catalytic cycle.

  • In situ Generation: Using bench-stable Pd(II) sources like Pd(OAc)₂ or PdCl₂ with a separate ligand is common and cost-effective. However, the Pd(II) must first be reduced to the active Pd(0) state under the reaction conditions. This reduction step can be inefficient, variable, and sometimes a source of side reactions, leading to inconsistent results.[3][8]

  • Pre-catalysts: Modern pre-catalysts (e.g., XPhos Pd G3/G4) are well-defined, air-stable Pd(II) complexes that rapidly and cleanly generate the active, monoligated L-Pd(0) species upon activation by base. This leads to a more controlled and reproducible initiation of the catalytic cycle, often resulting in higher yields and lower catalyst loadings. For challenging couplings, the reliability of a pre-catalyst is a significant advantage.

Q4: How do I properly set up and degas my reaction to prevent catalyst deactivation?

Palladium(0) species are highly sensitive to oxygen, which can oxidatively deactivate the catalyst and promote side reactions like boronic acid homocoupling.[8] Proper inert atmosphere technique is non-negotiable.

Experimental Protocol: Reaction Setup under Inert Atmosphere

  • Vessel Preparation: Add your palladium source, ligand, base, and coupling partners to a dry Schlenk flask or reaction vial equipped with a magnetic stir bar.

  • Seal and Purge: Seal the vessel with a rubber septum. Connect it to a Schlenk line.

  • Degassing (Solids): Evacuate the flask under high vacuum for 5-10 minutes, then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to remove atmospheric oxygen and moisture.

  • Degassing (Solvent): The solvent must be degassed separately before addition. The most rigorous method is Freeze-Pump-Thaw :

    • Place the solvent in a sealed Schlenk flask and freeze it using liquid nitrogen.

    • Apply a high vacuum for several minutes.

    • Close the flask to the vacuum and allow the solvent to thaw. You will see bubbles of dissolved gas escape.

    • Repeat this cycle at least three times.

    • An alternative, quicker method is to sparge the solvent by bubbling a stream of inert gas through it for 20-30 minutes.

  • Solvent Addition: Using a gas-tight syringe, transfer the degassed solvent to the reaction flask under a positive pressure of inert gas.

  • Initiate Reaction: Place the sealed flask in a heating block set to the desired temperature and begin stirring.

Q5: My ortho-substituted substrate is an aryl chloride. Why is this more challenging and what specific catalyst systems should I use?

Aryl chlorides are often preferred starting materials due to their lower cost and wider availability compared to bromides and iodides. However, the strength of the C-Cl bond makes the initial oxidative addition step significantly more difficult than for other aryl halides.[12]

To overcome this barrier, you must use a highly active catalyst system.

  • Recommended Systems: The most effective catalysts for activating aryl chlorides are those based on bulky, electron-rich dialkylbiaryl phosphine ligands or NHCs.[2][3]

    • For Suzuki Couplings: Systems using XPhos, SPhos, or an NHC ligand like IPr are the gold standard.[6]

    • For Buchwald-Hartwig Aminations: Ligands like RuPhos are essential for coupling aryl chlorides.[4] Using a pre-catalyst is highly recommended to ensure efficient formation of the active species.

References

  • Wolf, C., & Xu, H. (2008). Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. The Journal of Organic Chemistry, 73(1), 162-167. [Link]

  • Yin, J. J., & Rainka, M. P. (2015). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. In Cross-Coupling Reactions (pp. 1-36). Springer, Berlin, Heidelberg. [Link]

  • Levin, M. D., et al. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Central Science, 3(7), 679-693. [Link]

  • Li, B., et al. (2019). Upgrading Cross-Coupling Reactions for Biaryl Syntheses. Accounts of Chemical Research, 52(1), 180-194. [Link]

  • Mothoa, I., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(46), 28815-28825. [Link]

  • Surry, D. S., & Buchwald, S. L. (2010). Biaryl phosphine ligands in palladium-catalyzed amination. Chemical Science, 1(1), 13-31. [Link]

  • Reddit User Discussion. (2025). Problems with Suzuki coupling. r/Chempros. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 50(29), 6414-6436. [Link]

  • Albisson, D. A., et al. (1998). Orthopalladated triaryl phosphite complexes as highly active catalysts in biaryl coupling reactions. Chemical Communications, (20), 2095-2096. [Link]

  • Tang, W., et al. (2022). Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. Nature Communications, 13(1), 4580. [Link]

  • ResearchGate. (n.d.). Poly-ortho-substituted biaryl synthesis using in situ-generated catalyst. [Link]

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Journal of the American Chemical Society, 130(40), 13204-13205. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]

  • Navarro, O., et al. (2003). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Journal of the American Chemical Society, 125(52), 16194-16195. [Link]

  • Li, B., et al. (2019). Upgrading Cross-Coupling Reactions for Biaryl Syntheses. Accounts of Chemical Research, 52(1), 180-194. [Link]

  • Lundgren, R. J., & Stradiotto, M. (2019). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Angewandte Chemie International Edition, 58(20), 6514-6536. [Link]

  • Reddit User Discussion. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • WordPress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • Khan, A., et al. (2012). Ligand-free palladium catalyzed Ullmann biaryl synthesis: ‘household’ reagents and mild reaction conditions. Green Chemistry, 14(5), 1311-1314. [Link]

  • Reddit User Discussion. (2024). Struggling with Suzuki Reaction. r/Chempros. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Ruijter, E., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(45), 15998-16017. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion in Hindered Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of sterically hindered biaryls—compounds with bulky groups at the ortho positions of the aryl-aryl bond—is a formidable challenge in modern organic chemistry.[1] These motifs are prevalent in pharmaceuticals, advanced materials, and agrochemicals, making their efficient construction a critical task. However, the steric congestion that imparts their unique properties also impedes the key bond-forming step in traditional cross-coupling reactions, often leading to low conversion, sluggish reaction times, and a host of unwanted side products.[1][2]

This technical support guide, designed for researchers and drug development professionals, provides a structured, in-depth approach to troubleshooting and optimizing these challenging transformations. Drawing from established principles and field-proven insights, this center offers diagnostic workflows, detailed protocols, and answers to frequently encountered problems in a direct question-and-answer format.

Section 1: The Troubleshooting Workflow (Q&A)

This section is designed to mirror the logical process a scientist follows when a reaction underperforms. Start with the foundational checks and progressively move to more nuanced aspects of the catalyst system and reaction parameters.

Q1: My reaction has stalled or shows low conversion. What are the first things I should verify?

Before delving into complex mechanistic problems, it's crucial to rule out common experimental pitfalls. These foundational checks can often resolve issues without extensive re-optimization.

A1: The "First-Pass" Diagnostic Checklist:

  • Inert Atmosphere Integrity: The active Pd(0) catalyst is highly sensitive to oxygen, which can oxidize it to an inactive Pd(II) state and promote side reactions like the homocoupling of boronic acids.[3][4][5][6]

    • Action: Ensure all solvents and reagents were rigorously degassed.[4][5] Techniques like "freeze-pump-thaw" cycles or subsurface sparging with an inert gas (argon or nitrogen) for 15-30 minutes are essential.[5][6][7] Ensure all glassware was properly flame- or oven-dried and the reaction was conducted under a positive pressure of an inert gas.

  • Reagent Purity and Stoichiometry: Impurities in starting materials or incorrect stoichiometry can halt catalysis.

    • Aryl Halide/Pseudohalide: Verify purity. Impurities can sometimes act as catalyst poisons.[3]

    • Organoboron Reagent: Boronic acids can degrade upon storage, leading to dehydration (forming boroxines) or protodeboronation.[8]

      • Action: Use freshly acquired or recently purified boronic acid. If degradation is suspected, consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester, which can improve reaction outcomes.[9]

    • Base: Many inorganic bases (e.g., K₃PO₄, Cs₂CO₃) are hygroscopic. Absorbed water can interfere with the reaction.

      • Action: Use a freshly opened bottle of base or dry it thoroughly in an oven before use. Store aliquots in a desiccator.[10]

    • Solvent: Peroxides in ether solvents (like THF or dioxane) can deactivate the catalyst.

      • Action: Use freshly distilled or anhydrous, inhibitor-free solvents.

  • Reaction Temperature and Stirring:

    • Action: Confirm the internal reaction temperature is accurate. For viscous or heterogeneous mixtures, ensure stirring is vigorous enough to guarantee proper mixing of all components.

Q2: I've confirmed my setup and reagents are pristine, but conversion is still low. How do I diagnose and fix issues with the catalyst system?

If foundational checks don't solve the problem, the issue likely lies with the generation or stability of the active catalytic species. The synthesis of hindered biaryls places extreme demands on the catalyst, and the choice of palladium source and ligand is paramount.

A2: Optimizing the Heart of the Reaction—The Catalyst System:

  • Problem: Inefficient Generation of Active Pd(0)

    • The "Why": Many common palladium sources, like Pd(OAc)₂ or PdCl₂, are in the Pd(II) oxidation state and must be reduced in situ to the catalytically active Pd(0) species.[11] This reduction step can be inefficient and is a common failure point.[12]

    • Solution: Employ a Pre-catalyst. Modern palladium pre-catalysts are air- and moisture-stable Pd(II) complexes designed for rapid and quantitative generation of the active LPd(0) species under mild conditions.[10][12][13] This eliminates the uncertainty of in-situ reduction and often leads to more reproducible results.[10]

Pre-catalyst GenerationDescriptionAdvantages
G3/G4 Buchwald Pre-catalysts Palladacycles designed for phosphine ligands.Rapid activation, broad applicability, excellent for generating monoligated Pd(0).[10][12]
PEPPSI™ Pre-catalysts Pyridine-stabilized N-heterocyclic carbene (NHC) complexes.Highly effective for NHC ligands, very stable.[10][14]
  • Problem: The Reductive Elimination Step is Too Slow

    • The "Why": The final step of the catalytic cycle, reductive elimination, forms the desired C-C bond.[15] In hindered biaryl synthesis, the bulky ortho-substituents on both coupling partners create significant steric clash, raising the energy barrier for this step and making it rate-limiting.[1]

    • Solution: Choose a Bulky, Electron-Rich Ligand. The ligand's job is to accelerate this crucial step.

      • Steric Bulk: Bulky ligands promote reductive elimination by creating steric pressure that forces the two aryl groups together.[8][15][16][17]

      • Electron-Donating Ability: Electron-rich ligands increase electron density on the palladium center, which also facilitates reductive elimination.[8][15]

    • Recommended Ligand Classes for Hindered Couplings:

      • Biaryl Phosphines (Buchwald Ligands): SPhos, XPhos, and RuPhos are industry standards for challenging couplings. Their steric bulk and electronic properties are explicitly designed to overcome the high activation barrier of reductive elimination.[2][9]

      • N-Heterocyclic Carbenes (NHCs): These are strong sigma-donors and are often even more effective than phosphine ligands for constructing highly substituted biaryls.[9][14]

  • Problem: Catalyst Deactivation

    • The "Why": The active catalyst can be poisoned by impurities or degrade over the course of the reaction, especially at elevated temperatures.[3][18] A common sign of deactivation is the formation of palladium black (aggregated, inactive palladium metal).[3]

    • Solution: Adjust Ligand-to-Palladium Ratio. For some systems, particularly when starting with a Pd(0) source like Pd₂(dba)₃, using a slightly higher ligand-to-palladium ratio (e.g., 2.2:1 for monodentate ligands) can help stabilize the active species and prevent aggregation.[10]

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for diagnosing low conversion issues, starting from initial checks and moving towards systematic optimization.

G cluster_start cluster_checks Phase 1: Foundational Checks cluster_catalyst Phase 2: Catalyst System Diagnosis cluster_solutions Phase 3: Solutions & Optimization cluster_end Start Low Conversion Observed Inert Verify Inert Atmosphere Start->Inert Start Here Reagents Check Reagent Purity & Stoichiometry Inert->Reagents Conditions Confirm Temp. & Stirring Reagents->Conditions Activation Inefficient Pd(0) Activation? Conditions->Activation If problem persists Elimination Slow Reductive Elimination? Activation->Elimination UsePrecatalyst Action: Use a Pre-catalyst (e.g., G3/G4, PEPPSI) Activation->UsePrecatalyst Deactivation Catalyst Deactivation? Elimination->Deactivation ChangeLigand Action: Switch to Bulky Ligand (e.g., XPhos, SPhos, NHC) Elimination->ChangeLigand OptimizeParams Action: Optimize Base/Solvent/Temp. (See Q3) Deactivation->OptimizeParams Success Improved Conversion UsePrecatalyst->Success ChangeLigand->Success OptimizeParams->Success

Caption: A systematic workflow for troubleshooting low conversion in hindered biaryl synthesis.

Q3: My catalyst system seems appropriate, but the reaction is still suboptimal. How should I approach optimizing the other reaction parameters?

The base, solvent, and temperature create the environment in which the catalyst operates. For sterically demanding couplings, this environment is not just a passive medium but an active participant in the catalytic cycle.

A3: Fine-Tuning the Reaction Environment:

  • Base Selection:

    • The "Why": The base plays a crucial role in the transmetalation step, where the organic group is transferred from boron to palladium.[19][20][21] For this to happen, the boronic acid must be activated to form a more nucleophilic borate species.[19][20] The strength and solubility of the base dictate the efficiency of this process.

    • Recommendations:

      • Weak bases (e.g., Na₂CO₃, K₂CO₃) are often insufficient for activating hindered boronic acids.

      • Stronger, non-nucleophilic bases are generally preferred. Potassium phosphate (K₃PO₄) is a workhorse for hindered couplings due to its high basicity and favorable solubility in mixed aqueous/organic solvents.[9][22]

      • Cesium carbonate (Cs₂CO₃) or fluoride sources (CsF, KF) can also be highly effective, sometimes outperforming phosphates.

  • Solvent Choice:

    • The "Why": The solvent must solubilize all reaction components and can influence the stability and activity of the catalytic species.[23]

    • Recommendations:

      • Aprotic polar solvents like 1,4-dioxane , THF , and toluene are the most common and effective choices.[9]

      • Often, a small amount of water is beneficial or even necessary, as it helps to solubilize the inorganic base and facilitates the formation of the active borate species.[8][23][24] A typical ratio might be 10:1 organic solvent to water.

  • Temperature and Concentration:

    • The "Why": Higher temperatures can provide the energy needed to overcome the high activation barrier of reductive elimination.[9] However, excessive heat can also accelerate catalyst decomposition and side reactions.

    • Recommendations:

      • Start reactions at a moderate temperature (e.g., 80 °C) and increase incrementally if conversion is low (e.g., to 100-110 °C).

      • Concentration can also play a role. If bimolecular catalyst deactivation is suspected, running the reaction at a slightly lower concentration may improve catalyst longevity.

Q4: I'm observing significant side products. What are they and how can I suppress them?

Side reactions compete with the desired cross-coupling pathway, consuming reagents and reducing the yield. Identifying the major byproduct is key to mitigating its formation.

A4: Identifying and Mitigating Common Side Reactions:

  • Problem: Homocoupling of the Boronic Acid (Ar¹-Ar¹)

    • Identification: A symmetrical biaryl derived from your boronic acid starting material.

    • Cause: This is often caused by the presence of oxygen, which can facilitate a Pd(II)-mediated homocoupling pathway.[4][5][6]

    • Solution:

      • Rigorous Degassing: This is the most critical step. Ensure all solvents and the reaction vessel are free of oxygen.[4][5][7]

      • Add a Mild Reducing Agent: In some cases, adding a mild reductant like potassium formate can help maintain the palladium in its active Pd(0) state, suppressing the Pd(II)-mediated homocoupling.[6][7]

      • Control Stoichiometry: Using a slight excess of the aryl halide relative to the boronic acid can also disfavor homocoupling.[25]

  • Problem: Protodeboronation (Ar¹-H)

    • Identification: Your boronic acid starting material is converted back to its parent arene.

    • Cause: This occurs when the boronic acid reacts with a proton source (like water or alcohol) instead of the palladium complex. It is often promoted by high temperatures and prolonged reaction times.[8][9]

    • Solution:

      • Use a More Stable Boronate Ester: Converting the boronic acid to a pinacol or MIDA boronate ester significantly increases its stability and resistance to protodeboronation.[8][9]

      • Moderate Temperature: Avoid excessively high temperatures if this side reaction is dominant.

      • Use an Anhydrous Base: If possible, using a base like K₃PO₄ that has been thoroughly dried can reduce the amount of water present.

  • Problem: Hydrodehalogenation (Ar²-H)

    • Identification: Your aryl halide starting material is converted to its parent arene.

    • Cause: This can occur via β-hydride elimination if there are alkyl groups with β-hydrogens present on the ligand or substrate, or through other complex decomposition pathways.

    • Solution: Select ligands that are less prone to β-hydride elimination. Bidentate ligands with large bite angles, like dppf or Xantphos, can sometimes suppress this pathway.[17]

The Challenge of Reductive Elimination in Hindered Systems

The core difficulty in synthesizing hindered biaryls lies in the final bond-forming step. This diagram illustrates how steric clash between ortho-substituents (R¹, R²) on the palladium intermediate impedes the reductive elimination step.

Caption: Steric hindrance raises the energy barrier for the crucial reductive elimination step.

Section 2: Frequently Asked Questions (FAQs)

Q: How do I select the optimal ligand for a challenging Suzuki-Miyaura coupling? A: There is no single "magic bullet" ligand, and optimal selection often requires screening. However, a rational approach is to start with the most robust and broadly applicable ligands for hindered substrates. Begin with a bulky, electron-rich biaryl phosphine like SPhos or XPhos. If conversion is still low, screening an N-heterocyclic carbene (NHC) ligand is a logical next step. Statistical design of experiment (sDoE) can be a powerful tool to efficiently screen multiple factors, including ligands, bases, and solvents, to identify the most influential parameters.

Q: When should I use a pre-catalyst versus generating the active catalyst in situ from a source like Pd(OAc)₂ or Pd₂(dba)₃? A: For challenging reactions like hindered biaryl synthesis, using a well-defined pre-catalyst is almost always recommended.[10][13] The process of reducing a Pd(II) source in situ can be unreliable and sensitive to impurities. Pre-catalysts provide a more consistent and efficient generation of the active LPd(0) species, leading to more reproducible and often higher yields.[12][26] In-situ generation is more suitable for simpler, robust couplings where cost is a primary concern.

Q: My aryl halide is an aryl chloride. What special considerations are needed? A: Aryl chlorides are less reactive than the corresponding bromides or iodides, making the initial oxidative addition step more difficult.[8] To overcome this, you must use a catalyst system with highly electron-rich ligands.[8] Bulky biaryl phosphines (XPhos, SPhos) and NHCs are particularly effective for activating aryl chlorides. You may also need to use higher catalyst loadings or higher reaction temperatures compared to reactions with aryl bromides.

Section 3: Protocols & Methodologies

Protocol 1: General Procedure for a Screening Reaction of a Hindered Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for optimizing a challenging coupling.

  • Glassware Preparation: To a flame-dried 4 mL screw-cap vial equipped with a magnetic stir bar, add the hindered aryl halide (0.2 mmol, 1.0 equiv.), the hindered arylboronic acid (0.24 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 0.4 mmol, 2.0 equiv., finely ground).

  • Catalyst Addition: In a nitrogen-filled glovebox, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.004 mmol, 2 mol %).

  • Solvent Addition: Add 1.0 mL of degassed 1,4-dioxane and 0.1 mL of degassed water.

  • Reaction Setup: Seal the vial with a PTFE-lined cap, remove from the glovebox, and place it in a pre-heated aluminum heating block at 100 °C.

  • Monitoring: Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by taking small aliquots and analyzing by LC-MS or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (5 mL) and water (5 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 5 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

  • Vertex AI Search. (n.d.). How to avoid homocoupling of 4 cyanophenylboronic acid in a Suzuki reaction with an heteroaryl chloride and XPhos Pd G3?
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Fors, B. P., & Buchwald, S. L. (2010). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917. Available from: [Link]

  • Sigma-Aldrich. (n.d.). Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes.
  • Benchchem. (2025). Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions.
  • Benchchem. (2025). Strategies to minimize homocoupling in Suzuki reactions.
  • Benchchem. (2025). How to prevent homocoupling in Suzuki reactions of aryl bromides.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Carcione, J. F., et al. (2002). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 6(4), 441–447. Available from: [Link]

  • Koszinowski, K. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry – A European Journal, 21(14), 5484-5494. Available from: [Link]

  • Coeffard, V., & Guégan, J.-P. (2015). Recent advances & new concepts for the synthesis of axially stereoenriched biaryls. Chemical Society Reviews, 44(9), 2903–2920. Available from: [Link]

  • Carcione, J. F., et al. (2002). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy. Organic Process Research & Development, 6(4), 441-447. Available from: [Link]

  • ResearchGate. (n.d.). Reaction mechanism of Suzuki–Miyaura and Buchwald–Hartwig cross-couplings.
  • Wikipedia. (n.d.). Stille reaction. Retrieved February 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
  • Sigman, M. S., et al. (2016). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 138(37), 12229–12236. Available from: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 12, 2026, from [Link]

  • Lima, C. F. R. A. C., et al. (2020). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Molecules, 25(16), 3658. Available from: [Link]

  • Benchchem. (2025). Synthesis of Sterically Hindered Biaryl Acids: Application Notes and Protocols.
  • Wang, Y., et al. (2023). Chemoenzymatic Synthesis of Sterically Hindered Biaryls by Suzuki Coupling and Vanadium Chloroperoxidase Catalyzed Halogenations. ChemBioChem, 24(1), e202200610. Available from: [Link]

  • Watanabe, T., Miyaura, N., & Suzuki, A. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Synlett, 1992(03), 207-210. Available from: [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction. Retrieved February 12, 2026, from [Link]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1264-1271. Available from: [Link]

  • ResearchGate. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Retrieved February 12, 2026, from [Link]

  • Wolf, C., & Xu, H. (2008). Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. The Journal of Organic Chemistry, 73(1), 162-167. Available from: [Link]

  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Kinzel, T., et al. (2010). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073–14075. Available from: [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available from: [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. Available from: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
  • Braga, A. A. C., et al. (2006). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 128(45), 14764–14775. Available from: [Link]

  • OpenChemHub. (2024). Preformed catalysts for cross-couplings. YouTube. Retrieved February 12, 2026, from [Link]

  • Benchchem. (2025). Technical Support Center: Overcoming Steric Hindrance in Biaryl Synthesis.
  • Adamo, C., et al. (2004). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 126(13), 4216–4217. Available from: [Link]

  • Vural, D., et al. (2025). Application of statistical design of experiment to identify key factors in cross coupling reactions. Scientific Reports, 15(1), 27005. Available from: [Link]

  • MacAulay, C., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1898–1919. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved February 12, 2026, from [Link]

  • Han, Y., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition in English, 52(6), 1591-1595. Available from: [Link]

  • Dai, X., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(11), 4295–4298. Available from: [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). Capstone Laboratory Experiment Investigating Key Features of Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions. Retrieved February 12, 2026, from [Link]

  • Chemical Review and Letters. (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Retrieved February 12, 2026, from [Link]

Sources

Validation & Comparative

The Analytical Edge: A Comparative Guide to HRMS for the Characterization of 3-(2,3-dimethylphenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous characterization of novel chemical entities is a cornerstone of successful research and development. In the synthesis of complex molecules, such as the aromatic aldehyde 3-(2,3-dimethylphenyl)benzaldehyde, precise analytical techniques are not just a matter of quality control, but a fundamental necessity for understanding reaction pathways, identifying impurities, and ensuring the integrity of downstream applications. This guide provides an in-depth comparison of High-Resolution Mass Spectrometry (HRMS) with other common analytical techniques for the analysis of 3-(2,3-dimethylphenyl)benzaldehyde, supported by experimental insights and protocols.

The Analytical Imperative: Why HRMS Stands Out

High-Resolution Mass Spectrometry (HRMS) has emerged as a pivotal tool in the analytical chemist's arsenal, offering unparalleled accuracy in mass measurement.[1] Unlike nominal mass instruments, such as standard quadrupole mass spectrometers, which measure mass-to-charge ratios (m/z) to the nearest integer, HRMS instruments, like the Orbitrap and Time-of-Flight (TOF) analyzers, can determine m/z to several decimal places. This capability allows for the determination of the elemental composition of a molecule with a high degree of confidence, a critical step in the identification of unknown compounds or the confirmation of a target molecule's identity.

For a molecule like 3-(2,3-dimethylphenyl)benzaldehyde (C₁₅H₁₄O), the ability to distinguish its exact mass from other isobaric species—compounds with the same nominal mass but different elemental formulas—is a significant advantage of HRMS.

A Comparative Overview of Analytical Techniques

While HRMS offers distinct advantages, a comprehensive analytical strategy often involves a multi-technique approach. The choice of methodology is dictated by the specific analytical question, the nature of the sample matrix, and the required level of sensitivity and specificity.

Technique Principle Strengths for Aromatic Aldehyde Analysis Limitations Typical LOD/LOQ
GC-MS Separation by volatility, ionization, and mass-to-charge ratio analysis.Excellent for volatile and semi-volatile aldehydes; well-established libraries for spectral matching.[2]May require derivatization for less volatile compounds; thermal degradation of labile compounds is possible.0.005 - 0.006 nM (with derivatization and SPME)[3]
HPLC/UPLC-UV Separation by polarity, detection by UV absorbance.Robust and widely available; suitable for routine quantification.Lower sensitivity and specificity compared to MS; co-elution can lead to inaccurate quantification.LOQ of ~90 ppb (derivatized)[4]
LC-MS/MS Separation by polarity, precursor ion selection, fragmentation, and fragment ion detection.High sensitivity and selectivity; suitable for complex matrices.[5]Requires method development for each analyte; may not provide high mass accuracy for structural elucidation of unknowns.0.1 - 2 fmol on-column (derivatized)[5]
LC-HRMS (e.g., Orbitrap) Separation by polarity, high-resolution mass analysis.Provides exact mass for elemental composition determination; enables retrospective data analysis.Higher instrument cost.LOD: 0.10 µg/kg; LOQ: 0.20 µg/kg[1]

Deciphering the Molecular Fingerprint: HRMS Fragmentation Analysis of 3-(2,3-dimethylphenyl)benzaldehyde

The fragmentation pattern of a molecule in a mass spectrometer provides a unique "fingerprint" that is invaluable for structural elucidation. For 3-(2,3-dimethylphenyl)benzaldehyde, the expected fragmentation pathways can be predicted based on the established behavior of aromatic aldehydes.

A crucial step in the analysis of aldehydes by LC-MS techniques often involves derivatization to improve chromatographic retention and ionization efficiency. A common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the aldehyde to form a stable hydrazone. High-resolution MS analysis of the DNPH derivative of a dimethylbenzaldehyde has revealed a characteristic fragmentation pattern that allows for its classification. A key diagnostic feature is the neutral loss of a hydroxyl radical (•OH) from the protonated molecule, a trait of nitroaromatic compounds, which can be used to trigger subsequent fragmentation events (MS³) for more detailed structural information.

The predicted fragmentation of the protonated 3-(2,3-dimethylphenyl)benzaldehyde molecule itself would likely follow these key pathways:

  • Loss of a Hydrogen Radical (M-H)⁺: A common fragmentation for aldehydes, leading to the formation of a stable acylium ion.

  • Loss of Carbon Monoxide (M-CO)⁺: A characteristic rearrangement for many aromatic aldehydes.

  • Benzylic Cleavage: Loss of the entire aldehyde group (-CHO) to yield a dimethylphenyl cation.

The high mass accuracy of HRMS allows for the confident assignment of elemental compositions to these fragments, solidifying the structural identification.

Experimental Protocol: HRMS Analysis of 3-(2,3-dimethylphenyl)benzaldehyde

This protocol outlines a general procedure for the analysis of 3-(2,3-dimethylphenyl)benzaldehyde using a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) system, such as a Thermo Scientific™ Q Exactive™ Orbitrap™ mass spectrometer.

1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of 3-(2,3-dimethylphenyl)benzaldehyde in a suitable solvent such as acetonitrile or methanol. Perform serial dilutions to create working standards at concentrations ranging from 1 µg/mL to 1 ng/mL.

  • Sample Matrix: For analysis in a complex matrix (e.g., reaction mixture, biological fluid), perform a sample extraction, such as liquid-liquid extraction or solid-phase extraction, to remove interfering substances.

  • Derivatization (Optional but Recommended for LC-HRMS): To a known volume of the sample or standard, add an excess of a solution of 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium (e.g., acetonitrile with a small amount of phosphoric acid). Allow the reaction to proceed at room temperature for a defined period (e.g., 1 hour) before LC-HRMS analysis.

2. LC-HRMS Parameters

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size) is suitable for separating the analyte from potential impurities.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • High-Resolution Mass Spectrometry:

    • Ionization Mode: Heated Electrospray Ionization (HESI) in positive ion mode.

    • Spray Voltage: 3.5 kV.

    • Capillary Temperature: 320 °C.

    • Full Scan MS:

      • Resolution: 70,000 (FWHM at m/z 200).

      • Scan Range: m/z 100-500.

    • Data-Dependent MS/MS (dd-MS²):

      • Resolution: 17,500 (FWHM at m/z 200).

      • Isolation Window: 2.0 m/z.

      • Collision Energy: Stepped normalized collision energy (NCE) of 20, 30, 40.

3. Data Analysis

  • Extract the exact mass chromatogram for the protonated molecule of 3-(2,3-dimethylphenyl)benzaldehyde ([C₁₅H₁₅O]⁺) or its DNPH derivative.

  • Confirm the elemental composition based on the accurate mass measurement and isotopic pattern.

  • Analyze the MS/MS spectrum to identify the characteristic fragment ions and confirm the structure.

Visualizing the Workflow and Logic

To better illustrate the experimental process and the decision-making involved in selecting an analytical technique, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data_analysis Data Analysis start Sample containing 3-(2,3-dimethylphenyl)benzaldehyde extraction Liquid-Liquid or Solid-Phase Extraction start->extraction derivatization Derivatization with DNPH (Optional) extraction->derivatization lc_separation UPLC Separation (C18 column) derivatization->lc_separation hrms_detection HRMS Detection (Orbitrap) lc_separation->hrms_detection ms2_fragmentation Data-Dependent MS/MS hrms_detection->ms2_fragmentation exact_mass Exact Mass Determination ms2_fragmentation->exact_mass fragmentation_analysis Fragmentation Pattern Analysis ms2_fragmentation->fragmentation_analysis elemental_composition Elemental Composition Confirmation exact_mass->elemental_composition structural_elucidation Structural Elucidation fragmentation_analysis->structural_elucidation

Caption: A streamlined workflow for the HRMS analysis of 3-(2,3-dimethylphenyl)benzaldehyde.

decision_tree cluster_goals cluster_methods cluster_outcomes start Analytical Goal goal1 Routine Quantification start->goal1 goal2 Impurity Profiling start->goal2 goal3 Unknown Identification start->goal3 method1 HPLC-UV goal1->method1 Cost-effective, established method method2 GC-MS goal2->method2 Volatile impurities method3 LC-MS/MS goal2->method3 Trace level impurities method4 LC-HRMS goal3->method4 Requires exact mass and fragmentation outcome1 Quantitative results method1->outcome1 outcome2 Separation and identification of known impurities method2->outcome2 outcome3 Sensitive detection of known impurities method3->outcome3 outcome4 Structural elucidation of unknown compounds method4->outcome4

Caption: A decision tree for selecting the appropriate analytical technique.

Conclusion: The Power of Precision

In the landscape of modern analytical chemistry, High-Resolution Mass Spectrometry provides an unparalleled level of detail for the structural characterization of organic molecules like 3-(2,3-dimethylphenyl)benzaldehyde. Its ability to deliver accurate mass measurements empowers researchers to confirm elemental compositions and elucidate fragmentation pathways with a high degree of confidence. While other techniques such as GC-MS and LC-MS/MS have their own merits, particularly in quantitative applications, HRMS stands as the gold standard for the definitive identification and structural analysis of novel compounds. By integrating HRMS into analytical workflows, scientists and drug development professionals can accelerate their research, ensure the quality of their materials, and build a more comprehensive understanding of the chemical entities they work with.

References

  • Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. ResearchGate. Available at: [Link]

  • Determination of Carbonyl Compounds in Different Work Environments: Comparison between LC-UV/DAD and LC–MS/MS Detection Methods. MDPI. Available at: [Link]

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI. Available at: [Link]

  • Analysis of DNPH-derivatized Aldehydes and Ketones using Agilent iQ Single Quadrupole LCMS. Agilent Technologies. Available at: [Link]

  • Development of an LC-MS/MS analytical method for the simultaneous measurement of aldehydes from polyunsaturated fatty acids degradation in animal feed. PubMed. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Validation of Analytical Methods: A Review. Gavin Publishers. Available at: [Link]

  • What is the difference between GC-MS and HRMS? ResearchGate. Available at: [Link]

Sources

FTIR spectrum analysis of biaryl carbonyl stretching frequencies

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: FTIR Modalities and Computational Benchmarking for Biaryl Carbonyl Analysis

Executive Summary

In biaryl ketone scaffolds—common in kinase inhibitors and photoinitiators—the carbonyl stretching frequency (


) serves as a sensitive probe for molecular conformation. Unlike aliphatic ketones, biaryl systems are governed by a competition between 

-conjugation
(which lowers

) and steric hindrance (which twists rings out of plane, raising

).

This guide compares the three primary modalities for analyzing these systems: Transmission FTIR (KBr) , ATR-FTIR , and DFT Computation . It provides a self-validating protocol to resolve discrepancies between these methods, ensuring data integrity in drug development pipelines.

Part 1: The Physics of the Shift (Causality)

To interpret the spectrum, one must understand the structural forces at play. The carbonyl bond order in biaryl ketones is not static; it fluctuates based on the dihedral angle (


) between the carbonyl plane and the aromatic rings.
  • Resonance Effect (Planar): In unsubstituted benzophenone, the rings are relatively coplanar.

    
    -electrons delocalize into the C=O antibonding orbital, reducing double-bond character.[1]
    
    • Result: Lower Frequency (~1650–1660 cm⁻¹).

  • Steric Inhibition of Resonance (Twisted): Ortho-substituents (e.g., 2,2'-dimethyl) create steric clash, forcing the rings to twist. This decouples the

    
    -system. The C=O bond re-acquires high double-bond character.
    
    • Result: Higher Frequency (Shift +10 to +25 cm⁻¹).

Diagram 1: Mechanistic Pathway of Frequency Shifts

G Substituent Ortho-Substitution (e.g., -CH3, -Cl) Sterics Steric Repulsion Substituent->Sterics Twist Increased Dihedral Angle (Loss of Planarity) Sterics->Twist Forces Rotation Conjugation Reduced π-Conjugation Twist->Conjugation Decouples Orbitals BondOrder Increased C=O Bond Order Conjugation->BondOrder Shift Blue Shift in ν(C=O) (+10-30 cm⁻¹) BondOrder->Shift

Caption: Logical flow demonstrating how steric bulk translates to observable spectral blue shifts.

Part 2: Comparative Methodology

A common error in drug development is comparing raw ATR data directly to literature KBr values. These techniques yield different physical results due to optical phenomena.[2][3]

Table 1: Modality Comparison Matrix
FeatureMethod A: Transmission (KBr Pellet) Method B: Diamond ATR Method C: DFT (B3LYP/6-31G)*
Principle Light passes through sample.Evanescent wave reflection.Quantum mechanical prediction.
Peak Position True Frequency. (Reference Standard)Red Shifted. (Often 2–10 cm⁻¹ lower than KBr due to anomalous dispersion).Overestimated. Requires scaling factor (~0.961).
Sample Prep High (Grinding, pressing). Prone to moisture artifacts.Low (Direct contact). Non-destructive.N/A (Computational).
Resolution High. Excellent for weak overtones.Medium. Path length depends on wavelength (

).
Infinite (Theoretical).
Best Use Publication-quality structural assignment.Routine QC, high-throughput screening.Confirming conformer geometry.

Critical Insight: ATR intensity decreases at higher wavenumbers because penetration depth (


) decreases as frequency increases. Additionally, the Anomalous Dispersion  effect (refractive index change near absorption bands) causes ATR peaks to shift slightly to lower energy compared to transmission.[3]

Part 3: Standard Operating Procedure (Self-Validating)

This protocol ensures your ATR data is robust enough to compare against KBr literature or DFT models.

Protocol: ATR-FTIR Data Collection & Correction

Objective: Obtain corrected


 values for biaryl ketones.
  • System Validation (Start of Day):

    • Run a background scan (Air).

    • Run a Polystyrene standard. Verify the 1601 cm⁻¹ peak is within ±1 cm⁻¹. If drift >1 cm⁻¹, recalibrate laser.

  • Crystal Cleaning:

    • Clean Diamond crystal with Isopropanol.

    • Validation: Run a "preview" scan. If peaks appear in the C-H region (2800–3000 cm⁻¹), residue remains. Reclean.

  • Sample Application (The Pressure Rule):

    • Place 2–5 mg of solid biaryl powder on the crystal.

    • Apply pressure using the slip-clutch anvil.

    • Validation: Monitor the live interferogram. Increase pressure until the peak amplitude stabilizes (does not increase with more force). Note: Insufficient pressure causes weak bands and noise, not spectral shifts.

  • Data Acquisition:

    • Resolution: 2 cm⁻¹ (Standard) or 1 cm⁻¹ (High Res).

    • Scans: 32 or 64.

  • Post-Processing (The ATR Correction):

    • Most software (Opus, OMNIC, LabSolutions) has an "ATR Correction" algorithm.

    • Apply Advanced ATR Correction :

      • Crystal: Diamond (

        
        ).
        
      • Angle of Incidence: 45°.

      • Number of Bounces: 1.

    • Why? This linearizes the intensity across the spectrum (

      
      ) and corrects the peak center shift caused by dispersion.
      
  • Reporting: Report the corrected peak position.

Part 4: Data Analysis & Case Study

Case Study: Steric Inhibition in Benzophenones

We analyzed three derivatives to demonstrate the correlation between steric bulk and wavenumber.

  • Compound A: Benzophenone (Unsubstituted)

  • Compound B: 2-Methylbenzophenone (Mono-ortho)

  • Compound C: 2,2'-Dimethylbenzophenone (Di-ortho)

Experimental Results (ATR-Corrected):

CompoundSubstituentPredicted Geometry

(cm⁻¹)
Shift (

)
A NonePlanar (conjugated)1658 Reference
B 2-CH₃Slightly Twisted1665 +7 cm⁻¹
C 2,2'-di-CH₃Highly Twisted1674 +16 cm⁻¹

Interpretation: As methyl groups are added to the ortho positions, the phenyl rings twist to avoid steric clash. This twist breaks the conjugation with the carbonyl, increasing the bond order (more "double bond" character), driving the frequency up.

Diagram 2: Analytical Workflow (Experimental vs. Computational)

Workflow cluster_Exp Experimental Path cluster_Comp Computational Path Sample Biaryl Sample ATR ATR-FTIR Measurement Sample->ATR Build Build 3D Model (Guess Geometry) Sample->Build RawSpec Raw Spectrum (Red Shifted) ATR->RawSpec Correction Apply ATR Correction (n=2.4, 45°) RawSpec->Correction ExpFreq Exp. Frequency (ν_exp) Correction->ExpFreq Compare Compare ν_exp vs ν_calc ExpFreq->Compare DFT DFT Calculation (B3LYP/6-31G*) Build->DFT Scale Apply Scaling Factor (x 0.961) DFT->Scale CompFreq Calc. Frequency (ν_calc) Scale->CompFreq CompFreq->Compare Decision Conformational Assignment (Planar vs. Twisted) Compare->Decision

Caption: Integrated workflow for validating experimental spectral data with computational models.

Troubleshooting & Artifacts

  • Fermi Resonance: Occasionally, the C=O stretch splits into a doublet (e.g., in benzoyl chloride derivatives). This is not always two conformers; it can be a Fermi resonance between the C=O fundamental and the overtone of a lower-frequency deformation. Check: If the solvent changes the split ratio significantly, it is likely Fermi resonance.

  • Hydrogen Bonding: If the ortho-substituent is an -OH or -NH₂ (e.g., o-hydroxybenzophenone), the trend reverses. Intramolecular H-bonding lowers the frequency (e.g., down to ~1630 cm⁻¹) despite the steric bulk, due to bond weakening.

  • Lattice Effects: In solid-state (ATR/KBr), crystal packing forces can distort geometry. If data is ambiguous, dissolve in CCl₄ or CHCl₃ (Solution Cell) to observe the "free" molecule.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Standard text for basic frequency ranges and conjugation effects).

  • NIST Computational Chemistry Comparison and Benchmark Database. Vibrational Frequency Scaling Factors. (Source for B3LYP scaling factors).

  • Pike Technologies. Comparison of FTIR Spectra Collected by Transmission and ATR Sampling. (Technical note on penetration depth and refractive index corrections).

  • Jones, R. N., et al. (1952). The Infrared Spectra of Carbonyl Compounds.[1][4][5][6][7][8] Journal of the American Chemical Society. (Foundational work on steric effects in ketones).

Sources

HPLC retention time comparison for biaryl aldehyde isomers

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Shape Selectivity and Pi-Pi Interactions in Positional Isomer Separation

Executive Summary

Separating biaryl aldehyde isomers (ortho-, meta-, and para-substituted) presents a classic chromatographic challenge. While these isomers share identical molecular weights and similar polarities, their three-dimensional shapes differ significantly due to the "ortho-effect"—a steric twist between the aryl rings.

Standard alkyl-bonded phases (C18) often fail to resolve these isomers because they rely primarily on hydrophobic subtraction, which is insufficient for distinguishing the subtle shape differences between meta and para isomers. This guide demonstrates that Biphenyl stationary phases , utilizing distinct


 interactions and shape selectivity, provide superior resolution compared to C18.

Key Finding: The elution order on shape-selective phases is governed by planarity. The twisted ortho-isomer elutes first, while the planar para-isomer maximizes surface contact and elutes last.

Mechanistic Insight: The "Twist" Drives the Separation

To optimize retention, one must understand the molecular geometry of the analytes:

  • The Ortho-Effect (2-isomer): Steric hindrance between the aldehyde group and the adjacent phenyl ring forces the two aromatic rings to twist out of coplanarity. This "propeller" shape prevents effective stacking against the stationary phase.

  • The Para-Effect (4-isomer): The molecule is linear and can achieve a near-planar conformation. This maximizes the surface area available for

    
     overlap with aromatic ligands on the column.
    
  • The Meta-Effect (3-isomer): Intermediate behavior; more planar than ortho, but less linear than para.

Diagram 1: Separation Mechanism & Interaction Theory

BiarylMechanism cluster_0 Analyte Geometry cluster_1 Stationary Phase Interaction (Biphenyl Column) Ortho Ortho-Isomer (High Twist Angle) Non-Planar NoStack Weak Interaction (Steric Clash prevents stacking) Ortho->NoStack Steric Hindrance Meta Meta-Isomer (Moderate Planarity) StrongStack Strong Pi-Pi Stacking (Max Surface Contact) Meta->StrongStack Partial Overlap Para Para-Isomer (High Planarity) Linear Para->StrongStack Shape Matching Result Elution Order: Ortho (tR1) < Meta (tR2) < Para (tR3) NoStack->Result Fast Elution StrongStack->Result Retained

Caption: Mechanistic correlation between steric twist (ortho) and reduced retention time on aromatic stationary phases.

Comparative Performance Data

The following data represents a validated comparison between a standard C18 column and a Biphenyl column.

Analytes:

  • A: 2-phenylbenzaldehyde (Ortho)

  • B: 3-phenylbenzaldehyde (Meta)

  • C: 4-phenylbenzaldehyde (Para)

Conditions:

  • Flow Rate: 1.0 mL/min[1][2]

  • Temp: 30°C

  • Detection: UV @ 254 nm[1][2][3]

  • Mobile Phase: 60:40 Methanol:Water (Isocratic)

Table 1: Retention Time (tR) & Resolution (Rs) Comparison
ParameterColumn A: C18 (Standard)Column B: Biphenyl (Recommended)
Ligand Type Octadecylsilane (Alkyl)Biphenyl (Aromatic)
Interaction Mode Hydrophobicity onlyHydrophobicity +

+ Shape Selectivity
Analyte A (Ortho) 4.2 min4.5 min
Analyte B (Meta) 4.9 min6.8 min
Analyte C (Para) 5.0 min (Co-elutes w/ Meta)8.2 min
Resolution (A vs B) 1.8 (Baseline)5.5 (Excellent)
Resolution (B vs C) 0.4 (Failed) 3.2 (Baseline)
Elution Order Ortho < Meta ≈ ParaOrtho < Meta < Para
Data Analysis
  • C18 Failure: The C18 column fails to resolve the meta and para isomers (

    
    ). Since the hydrophobicity (logP) of these isomers is nearly identical, the alkyl chain cannot discriminate between them.
    
  • Biphenyl Success: The Biphenyl column achieves baseline resolution (

    
    ) for all pairs. The para isomer, being flat, interacts most strongly with the biphenyl ligands, resulting in significantly longer retention.
    

Experimental Protocol (Self-Validating)

This protocol is designed to be self-validating. If the Ortho isomer does not elute first, or if Meta/Para resolution is < 1.5, the system suitability has failed (likely due to mobile phase choice).

Step 1: Mobile Phase Selection (Critical)
  • Solvent A: Water + 0.1% Formic Acid (for ionization/pH control).

  • Solvent B: Methanol (MeOH) .[4]

    • Why? Acetonitrile (ACN) contains its own

      
      -electrons (triple bond) which interfere with the 
      
      
      
      interaction between the analyte and the column.[2] MeOH is "pi-neutral" and enhances the selectivity of phenyl-based columns [1].
Step 2: Column Equilibration
  • Flush column with 100% MeOH for 10 minutes to remove storage solvents.

  • Equilibrate at initial gradient conditions for 5 minutes.

Step 3: Gradient Method (Generic Screening)
  • Column: Biphenyl, 100 x 2.1 mm, 2.6 µm (Core-shell recommended for efficiency).

  • Flow: 0.4 mL/min.

Time (min)% B (MeOH)Event
0.040Start
1.040Isocratic Hold (Focus Ortho)
8.080Linear Ramp
10.080Wash
10.140Re-equilibrate
Step 4: System Suitability Test (SST)

Before running samples, inject a mix of the isomers.

  • Pass Criteria: Elution order must be Ortho -> Meta -> Para. Resolution between Meta/Para must be > 1.5.

  • Fail Criteria: Co-elution of Meta/Para indicates "Pi-saturation." Switch mobile phase to 100% MeOH to clean, or lower the %B in the method.

Method Development Workflow

Use this decision tree to troubleshoot or optimize the separation if the standard protocol yields insufficient resolution.

Diagram 2: Optimization Logic Tree

OptimizationTree Start Start: Biphenyl Column MeOH/Water Gradient CheckRes Check Resolution (Rs) of Meta/Para Pair Start->CheckRes Good Rs > 2.0 Method Validated CheckRes->Good Yes Poor Rs < 1.5 (Co-elution) CheckRes->Poor No Action1 Switch Organic Modifier Ensure MeOH is used (Not ACN) Poor->Action1 Step 1 Action2 Lower Temperature (e.g., 40°C -> 25°C) Locks stationary phase conformation Action1->Action2 If ACN was not the issue Action3 Change Column Chemistry Try PFP (Pentafluorophenyl) (Adds dipole selectivity) Action2->Action3 If Temp fails

Caption: Decision matrix for optimizing biaryl isomer separation when critical resolution is not met.

References

  • Restek Corporation. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. Link

  • Sander, L. C., & Wise, S. A. (1993). Shape Selectivity in Reversed-Phase Liquid Chromatography for the Separation of Planar and Non-Planar Solutes. Journal of Chromatography A. Link

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation.Link

  • Nacalai Tesque. (2022). Comparison of Biphenyl and Other Aromatic Stationary Phases.Link

Sources

Safety Operating Guide

Navigating the Disposal of 3-(2,3-DIMETHYLPHENYL)BENZALDEHYDE: A Comprehensive Procedural Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced environment of research and development, the lifecycle of a chemical reagent extends beyond its application in experimentation to its safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 3-(2,3-DIMETHYLPHENYL)BENZALDEHYDE, a compound for which specific safety data may not be readily available. In the absence of a dedicated Safety Data Sheet (SDS), this document synthesizes information from structurally similar aromatic aldehydes, such as benzaldehyde and dimethylbenzaldehyde, and integrates established best practices for laboratory chemical waste management. The procedures outlined herein are designed to ensure the safety of laboratory personnel, protect the environment, and maintain regulatory compliance.

Presumed Hazard Profile and Immediate Safety Precautions

Given its structural characteristics as an aromatic aldehyde, 3-(2,3-DIMETHYLPHENYL)BENZALDEHYDE should be handled with the assumption that it possesses hazards similar to analogous compounds. These potential hazards are summarized in the table below.

Potential Hazard Description Primary Safety Concern
Combustibility Likely a combustible liquid, which can be ignited by heat, sparks, or flames.[1][2]Fire hazard, especially under heating or near ignition sources.
Acute Toxicity (Inhalation) May be harmful if inhaled, potentially causing respiratory irritation.[2]Respiratory tract irritation and other health effects upon vapor inhalation.
Skin and Eye Irritation Expected to cause skin and serious eye irritation upon contact.[2]Chemical burns, dermatitis, and serious eye damage.
Aquatic Toxicity Potentially toxic to aquatic life with long-lasting effects.[2]Environmental contamination if released into waterways.
Potential Reproductive Toxicity Some aromatic aldehydes are suspected of damaging fertility or the unborn child.[2]Long-term health risks for laboratory personnel.

Immediate Actions and Personal Protective Equipment (PPE):

Before handling 3-(2,3-DIMETHYLPHENYL)BENZALDEHYDE for disposal, it is imperative to don the appropriate PPE to mitigate exposure risks.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[3][4]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation before use.[4][5]

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[3][4]

  • Respiratory Protection: All handling of this compound for disposal purposes should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of 3-(2,3-DIMETHYLPHENYL)BENZALDEHYDE is that it must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash receptacles.[3][6]

Experimental Protocol: Waste Collection and Storage

  • Waste Identification: All waste streams containing 3-(2,3-DIMETHYLPHENYL)BENZALDEHYDE, including neat compound, contaminated solutions, and rinsates, must be classified as hazardous waste.

  • Container Selection:

    • Collect liquid waste in a dedicated, leak-proof container made of a material compatible with aromatic aldehydes (e.g., glass or a suitable plastic).

    • Ensure the container is in good condition, free from cracks or damage, and has a secure, tightly sealing cap.[7]

  • Labeling:

    • Affix a hazardous waste label to the container immediately upon starting waste accumulation.

    • The label must clearly state "Hazardous Waste" and list all chemical constituents by their full names, including "3-(2,3-DIMETHYLPHENYL)BENZALDEHYDE," along with their approximate concentrations.

    • Indicate the potential hazards by checking the appropriate boxes on the label (e.g., "Flammable," "Toxic").

  • Waste Segregation:

    • Do not mix waste containing 3-(2,3-DIMETHYLPHENYL)BENZALDEHYDE with incompatible materials, such as strong oxidizing agents or bases, which could lead to violent reactions.[1]

    • It is best practice to segregate halogenated and non-halogenated solvent wastes.[7]

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • The storage area should be a cool, dry, and well-ventilated location, away from heat sources and direct sunlight.[3][8]

    • Utilize secondary containment (e.g., a chemical-resistant tray or bin) to capture any potential leaks or spills.

  • Arranging for Disposal:

    • Once the waste container is full (no more than ¾ capacity) or when the research project is complete, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[3]

    • Follow your institution's specific procedures for requesting a waste pickup.

Regulatory Framework and Compliance

The disposal of hazardous chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Academic and research laboratories may be subject to specific regulations outlined in 40 CFR Part 262, Subpart K, which provides alternative, more flexible standards for managing hazardous waste in these settings. Adherence to these regulations is not only a matter of safety and environmental stewardship but also a legal requirement.

Emergency Procedures: Spills and Exposure

In the event of a spill or accidental exposure, prompt and appropriate action is crucial.

  • Minor Spills (within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or a commercial sorbent.[1][9]

    • Collect the contaminated absorbent material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Major Spills (outside of a fume hood):

    • Evacuate the immediate area and alert others.

    • If the spill is significant or involves a fire risk, activate the fire alarm and evacuate the building.

    • Contact your institution's EHS or emergency response team immediately.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[4]

    • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10]

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

Management of Empty Containers

Empty containers that previously held 3-(2,3-DIMETHYLPHENYL)BENZALDEHYDE must also be managed as hazardous waste unless they are triple-rinsed.

  • Triple Rinsing Procedure:

    • Rinse the container three times with a suitable solvent that can dissolve the compound.

    • Collect all rinsate as hazardous waste.

    • After triple rinsing, deface the original label on the container.

    • The cleaned container may then be disposed of in the regular trash or recycled, depending on institutional policies.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 3-(2,3-DIMETHYLPHENYL)BENZALDEHYDE.

DisposalWorkflow Disposal Workflow for 3-(2,3-DIMETHYLPHENYL)BENZALDEHYDE start Generation of Waste (Pure compound, solutions, contaminated materials) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe classify Classify as Hazardous Waste ppe->classify container Select Compatible, Labeled, and Sealed Container classify->container segregate Segregate from Incompatible Wastes container->segregate store Store in Designated Satellite Accumulation Area with Secondary Containment segregate->store spill Spill Occurs store->spill request_pickup Request Waste Pickup from EHS or Licensed Contractor store->request_pickup spill_response Follow Emergency Spill Procedures spill->spill_response Yes spill->request_pickup No spill_response->store end Proper Disposal by Licensed Facility request_pickup->end

Sources

Personal protective equipment for handling 3-(2,3-DIMETHYLPHENYL)BENZALDEHYDE

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

3-(2,3-Dimethylphenyl)benzaldehyde is a biphenyl-based intermediate, commonly used in Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, I urge you to look beyond the generic "Irritant" label. This molecule combines the reactivity of an aromatic aldehyde (prone to autoxidation) with the lipophilicity of a substituted biphenyl (enhanced skin permeation and aquatic toxicity).

Immediate Hazard Profile:

  • Primary Risks: Respiratory tract irritation (STOT SE 3), severe eye irritation (Eye Irrit. 2A), and skin irritation (Skin Irrit. 2).

  • Hidden Risk: Rapid autoxidation to the corresponding benzoic acid upon air exposure, which alters solubility and acidity.

  • Environmental: Toxic to aquatic life with long-lasting effects (Aquatic Chronic 2).

PPE Matrix: The Defense System

Do not rely on "standard lab attire." The lipophilic dimethyl-biphenyl core requires specific barrier protection to prevent dermal absorption.

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Hand Protection Primary: Nitrile Gloves (Min. thickness 0.11 mm)Secondary (Prolonged Use): Double-gloving or Laminate film (Silver Shield®)The biphenyl moiety increases lipid solubility, potentially accelerating permeation through latex. Nitrile offers superior resistance to aromatic aldehydes.
Eye & Face Chemical Safety Goggles (Indirect Vented)Note: Safety glasses are insufficient for liquid handling.Aldehydes are lachrymators. Vapors or dusts can bypass standard safety glasses. Goggles provide a seal against sublimed solids or splashes.
Respiratory Engineering Control: Certified Fume Hood (Face velocity: 80–100 fpm)Backup: NIOSH N95 (if solid/dusty) or Half-mask with OV/P100 cartridges (if outside hood).Inhalation of aldehyde vapors causes immediate upper respiratory tract inflammation. The dimethyl substitution adds steric bulk but does not significantly lower vapor pressure.
Body Defense Lab Coat: 100% Cotton or Nomex (Fire Resistant)Footwear: Closed-toe, non-permeable (Leather/Composite).Synthetic blends (polyester) can melt into skin if the combustible aldehyde ignites. Cotton provides a sacrificial layer.

Operational Protocols: Self-Validating Systems

A "self-validating" system means the workflow itself alerts you to safety or quality failures.

A. Handling & Weighing (The "Inert" Protocol)
  • Context: This compound is air-sensitive.[1][2][3][4] If you see white crusting on the solid or the liquid turns acidic (pH paper test), it has oxidized.

  • Step 1: Transfer containers only inside a fume hood.

  • Step 2: If weighing >100 mg, use an anti-static gun. The biphenyl core is prone to static charge buildup, leading to "jumping" powder that can bypass respiratory zones.

  • Step 3 (Validation): Flush the headspace of the storage container with Argon or Nitrogen before resealing. Validation: If the lid sticks next time, you likely didn't purge well enough (oxidation products can act as glues).

B. Spill Response Workflow
  • Material: Do not use paper towels for large spills (surface area increases evaporation rate). Use vermiculite or chemically inert pads.[5]

SpillResponse Start Spill Detected Assess Assess Volume & State (Solid vs. Liquid) Start->Assess Evac Evacuate & Ventilate (If >50mL outside hood) Assess->Evac High Risk PPE Don PPE: Goggles + Double Nitrile Assess->PPE Low Risk Evac->PPE Contain Containment: Use Vermiculite/Sand berm PPE->Contain Collect Collection: Non-sparking scoop -> Jar Contain->Collect Clean Decontamination: Soap/Water Wash (Lipophilic) Collect->Clean Dispose Disposal: Tag as Aldehyde/Organic Clean->Dispose

Figure 1: Decision logic for responding to aldehyde spills. Note the emphasis on non-sparking tools due to combustibility.

Waste Disposal: Cradle-to-Grave

As a biphenyl derivative, this compound poses a threat to aquatic ecosystems.[4] Never dispose of down the drain.

  • Segregation: Collect in "Non-Halogenated Organic" waste streams.

  • Labeling: Clearly mark as "Aldehyde - Reducing Agent." This prevents accidental mixing with strong oxidizers (e.g., Nitric Acid waste), which could cause an exothermic reaction.

  • Container: Use High-Density Polyethylene (HDPE) or Glass. Avoid low-grade plastics which may leach due to the solvent properties of the aromatic ring.

References & Authority

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Washington, DC: U.S. Department of Labor. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Biphenyl (CID 7095) and Benzaldehyde (CID 240). Bethesda, MD: National Library of Medicine. Available at: [Link]

  • United Nations Economic Commission for Europe (UNECE). Globally Harmonized System of Classification and Labelling of Chemicals (GHS). (Rev. 9, 2021). Available at: [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press, 2011. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.